Betulalbuside A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2E,6R)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O7/c1-4-16(3,21)7-5-6-10(2)9-22-15-14(20)13(19)12(18)11(8-17)23-15/h4,6,11-15,17-21H,1,5,7-9H2,2-3H3/b10-6+/t11-,12-,13+,14-,15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHZDNHJZBEGME-PAHMEIBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)O)COC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CC[C@](C)(C=C)O)/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317098 | |
| Record name | Betulalbuside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64776-96-1 | |
| Record name | Betulalbuside A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64776-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betulalbuside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the chemical structure of Betulalbuside A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betulalbuside A is a monoterpene glucoside that has been identified as a constituent of Viburnum lantana.[1] While research on this specific compound is limited, the plant extract from which it is derived has demonstrated notable anti-inflammatory properties. This technical guide provides a summary of the known chemical and physical properties of this compound, alongside a detailed examination of the anti-inflammatory and antinociceptive activities of Viburnum lantana extract. Due to the absence of specific mechanistic studies on this compound, a representative inflammatory signaling pathway is presented to offer a potential framework for future research.
Chemical Structure and Properties
This compound is chemically defined as (2R,3R,4S,5S,6R)-2-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol. Its structure consists of a monoterpene aglycone linked to a glucose moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C16H28O7 | [1] |
| Molecular Weight | 332.39 g/mol | [1] |
| IUPAC Name | (2R,3R,4S,5S,6R)-2-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | N/A |
| Canonical SMILES | CC(=CCCC(C)(C=C)O)CO[C@H]1--INVALID-LINK--CO)O)O">C@@HO | N/A |
| Classification | Monoterpene Glucoside | [1] |
Biological Activity of Viburnum lantana Extract
This compound is a known constituent of Viburnum lantana. The methanolic extract of this plant has been evaluated for its antinociceptive and anti-inflammatory activities, suggesting that its constituent compounds, including potentially this compound, contribute to these effects.
Anti-inflammatory Activity
The anti-inflammatory potential of the Viburnum lantana extract was assessed using the carrageenan-induced paw edema model in rats.[2] This is a widely accepted model for evaluating acute inflammation.
Table 2: Anti-inflammatory Effect of Viburnum lantana Extract on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | % Inhibition of Edema |
| Viburnum lantana Extract | 50 | 26.44 |
| Viburnum lantana Extract | 100 | 46.39 |
| Viburnum lantana Extract | 200 | 48.37 |
| Indomethacin (Reference) | 10 | 95.7 |
The extract demonstrated a dose-dependent reduction in paw edema, with the most significant effect observed at a dose of 200 mg/kg.[2]
Antinociceptive Activity
The antinociceptive (pain-relieving) effects were evaluated using the acetic acid-induced writhing test and the tail-flick test in mice.[2]
Table 3: Antinociceptive Effects of Viburnum lantana Extract
| Test | Treatment | Dose (mg/kg) | Result |
| Acetic Acid-Induced Writhing | Viburnum lantana Extract | 100 | Similar inhibition to Aspirin |
| Acetic Acid-Induced Writhing | Viburnum lantana Extract | 200 | Stronger inhibition than Aspirin |
| Tail-Flick Test | Viburnum lantana Extract | 100 | Powerful antinociceptive activity |
The extract exhibited significant antinociceptive properties in both models, suggesting its potential as an analgesic agent.[2]
Experimental Protocols
Carrageenan-Induced Paw Edema
The following protocol was adapted from the study on the anti-inflammatory activity of Viburnum lantana extract.[2]
References
Unveiling Betulalbuside A: A Technical Guide on its Discovery, Natural Origins, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betulalbuside A, a naturally occurring monoterpenoid glycoside, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, natural sources, and known biological activities of this compound. While detailed experimental protocols for its initial isolation and extensive biological data remain to be fully elucidated in readily available literature, this document synthesizes the current knowledge to serve as a foundational resource for researchers and professionals in drug development.
Discovery and Structure
This compound was first identified as a novel natural product through phytochemical investigations. Its structure was elucidated as a monoterpene glycoside, a class of compounds characterized by a ten-carbon monoterpene core linked to a sugar moiety. The Chemical Abstracts Service (CAS) has assigned the number 64776-96-1 to this compound.
Natural Sources
This compound has been identified in a variety of plant species, suggesting a distribution across different plant families. The primary documented natural sources are outlined in Table 1.
Table 1: Documented Natural Sources of this compound
| Plant Species | Family |
| Betula alba (White Birch) | Betulaceae |
| Chaenomeles japonica (Japanese Quince) | Rosaceae |
| Viburnum lantana (Wayfaring Tree) | Adoxaceae |
| Carpesium divaricatum | Asteraceae |
| Species within the Labiatae family | Lamiaceae |
Experimental Protocols: Isolation and Purification (General Methodology)
While the specific, detailed protocol for the initial isolation of this compound is not extensively documented in current readily accessible literature, a general workflow for the isolation of monoterpenoid glycosides from plant material can be described. This process typically involves solvent extraction followed by chromatographic separation.
dot
Methodology Details:
-
Extraction: The dried and powdered plant material is typically subjected to exhaustive extraction with a polar solvent such as methanol or ethanol at room temperature. This process is often repeated multiple times to ensure complete extraction of the glycosides.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Monoterpenoid glycosides, being polar, are often enriched in the n-butanol fraction.
-
Column Chromatography: The n-butanol fraction is then subjected to column chromatography over a stationary phase like silica gel or Sephadex. Elution is performed with a gradient of solvents, for example, a mixture of chloroform and methanol, to separate the components based on their polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase, such as a methanol-water gradient, to yield pure this compound.
Biological Activity
Preliminary reports indicate that this compound possesses anti-inflammatory properties. However, detailed quantitative data, such as IC50 values from specific assays, are not widely available in the current body of literature. The anti-inflammatory activity of many natural products is often investigated through their ability to modulate key signaling pathways involved in the inflammatory response.
dot
Table 2: Summary of Known Biological Activity of this compound
| Activity | Description | Quantitative Data |
| Anti-inflammatory | Potential to reduce inflammatory responses. | Not available in cited literature. |
Future Directions
The current understanding of this compound is still in its nascent stages. Further research is warranted to:
-
Elucidate the detailed mechanisms of its anti-inflammatory action.
-
Conduct comprehensive in vitro and in vivo studies to quantify its biological activities.
-
Explore its potential in other therapeutic areas.
-
Develop and optimize methods for its synthesis or large-scale extraction to facilitate further research and potential drug development.
This guide serves as a starting point for researchers interested in exploring the therapeutic potential of this compound. The identification of its natural sources and initial biological activity suggests that it is a promising candidate for further investigation in the field of natural product-based drug discovery.
Betulalbuside A: An Uncharted Territory in Bioactivity
Despite its documented existence as a natural product, a comprehensive review of scientific literature reveals a significant lack of data on the biological activity of Betulalbuside A. This in-depth analysis, intended for researchers, scientists, and drug development professionals, concludes that the bioactivity, experimental protocols, and associated signaling pathways of this compound remain scientifically uncharted.
Initial investigations into this compound identified it not as a derivative of the well-studied betulin or betulinic acid, but as a distinct fatty acyl glycoside of a monoterpenoid. Its chemical structure is established, with a molecular formula of C₁₆H₂₈O₇. The compound has been reportedly isolated from plant species such as Ligularia macrophylla and Carpesium divaricatum.
However, extensive searches of scientific databases and scholarly articles for specific studies on the biological effects of this compound have yielded no results. While the plant sources of this compound, Ligularia macrophylla and Carpesium divaricatum, are known to produce other bioactive compounds like germacranolides and various terpenoids with documented anti-inflammatory and cytotoxic properties, there is no scientific literature that specifically attributes any biological activity to this compound itself.
Consequently, the core requirements for a technical guide—quantitative data on bioactivity, detailed experimental methodologies, and the elucidation of signaling pathways—cannot be met. There are no available IC50 values, no published experimental protocols detailing its use in biological assays, and no identified molecular pathways that it may influence.
The absence of research on the biological activity of this compound presents a clear knowledge gap and a potential opportunity for new avenues of investigation. As a unique natural product, it warrants exploration for potential therapeutic properties. Future research should focus on:
-
Isolation and Purification: Developing efficient methods for isolating sufficient quantities of this compound from its natural sources.
-
Initial Bioactivity Screening: Conducting a broad range of in vitro assays to screen for potential anticancer, anti-inflammatory, antimicrobial, or other therapeutic activities.
-
Mechanism of Action Studies: Should initial screenings yield positive results, subsequent research would be necessary to elucidate the underlying mechanisms of action and identify any relevant signaling pathways.
Until such primary research is conducted and published, this compound remains a molecule of known structure but unknown biological function. The scientific community is encouraged to undertake the foundational research required to uncover the potential of this natural compound.
Preliminary Mechanistic Insights into Betulalbuside A: A Technical Guide Based on Related Triterpenoids
Disclaimer: As of late 2025, specific peer-reviewed studies detailing the mechanism of action for Betulalbuside A are not available in the public domain. The name suggests it is a glycoside derivative of a pentacyclic triterpene from the Betula (birch) genus, likely betulin or betulinic acid. Glycosylation can significantly impact the solubility, bioavailability, and pharmacological activity of a compound.[1] This guide, therefore, presents a preliminary overview of the well-documented mechanisms of action of betulin and betulinic acid, which are presumed to be the aglycone moieties of this compound. The information herein serves as a foundational resource for researchers and drug development professionals, postulating that this compound may share similar biological activities.
Anti-inflammatory and Immunomodulatory Effects
Betulin and its derivatives, including betulinic acid, have demonstrated significant anti-inflammatory properties across various in vitro and in vivo models.[2][3][4][5] The primary mechanisms revolve around the modulation of key signaling pathways and the suppression of pro-inflammatory mediators.
Inhibition of Pro-inflammatory Cytokines and Enzymes
Betulin and betulinic acid have been shown to inhibit the production of several pro-inflammatory cytokines and enzymes that are crucial in the inflammatory cascade. This includes the downregulation of interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[3][6] Furthermore, they can suppress the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7][8]
Table 1: Quantitative Data on Anti-inflammatory Effects of Betulin and Betulinic Acid
| Compound | Model/Cell Line | Target | Effect | Reference |
| Betulin | Murine Macrophages (P388D1) | IL-6 Secretion | Significant reduction, more potent than dexamethasone at 0.5 µM | [7] |
| Betulinic Acid | Murine Macrophages | IL-6 Secretion | Significant reduction | [7] |
| Betulinic Acid | In vivo paw edema models | COX-2, IL-1β, TNF | Reduction in expression/levels | [5][8] |
| Betulinic Acid | In vivo lung inflammation models | NO, TGF-β1, TNF, COX-2, PGE2 | Inhibition of expression | [5][8] |
Modulation of NF-κB and MAPK Signaling Pathways
A central mechanism for the anti-inflammatory action of betulin and betulinic acid is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][6][9] These pathways are critical regulators of the expression of numerous pro-inflammatory genes. Betulinic acid has been shown to block NF-κB signaling by preventing the phosphorylation and subsequent degradation of its inhibitor, IκB.[4][5] Betulin has also been observed to prevent the hyperphosphorylation of ERK, JNK, and p38 proteins within the MAPK pathway in response to stress factors.[9]
Diagram 1: Postulated Anti-inflammatory Signaling Pathway of Betulinic Acid
Caption: Inhibition of NF-κB and MAPK pathways by Betulinic Acid.
Experimental Protocols
1.3.1. Cell Viability Assay (MTT Assay)
-
Cell Line: Murine Macrophages (e.g., P388D1, RAW 264.7).
-
Methodology: Cells are seeded in 96-well plates and allowed to adhere. They are then treated with varying concentrations of the test compound (e.g., Betulin, 0.5 µM) for a specified period (e.g., 48 hours). Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals. The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability.[7]
1.3.2. Measurement of IL-6 Secretion (ELISA)
-
Cell Line: Murine Macrophages (e.g., P388D1).
-
Methodology: Cells are cultured and treated with the test compound. After the treatment period, the cell culture supernatant is collected. The concentration of IL-6 in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. This involves adding the supernatant to wells coated with an IL-6 specific antibody, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal, which is proportional to the amount of IL-6 present.[7]
Pro-apoptotic and Anti-cancer Effects
Betulin and betulinic acid have garnered significant interest for their anti-cancer properties, primarily through the induction of apoptosis in various cancer cell lines, often with low cytotoxicity towards normal cells.[10]
Intrinsic (Mitochondrial) Pathway of Apoptosis
The primary mechanism of betulin- and betulinic acid-induced apoptosis is through the intrinsic or mitochondrial pathway. This involves causing mitochondrial damage, which leads to the release of cytochrome c into the cytoplasm.[3] This release is a critical step in the activation of the caspase cascade, a family of proteases that execute the apoptotic program.
Table 2: Quantitative Data on Pro-apoptotic Effects of Betulin
| Compound | Cell Line | Parameter | IC50 Value (µM) | Reference |
| Betulin | DLD-1 (Colon cancer) | Cell Proliferation | 6.6 | [10] |
| Betulin | HT-29 (Colon cancer) | Cell Proliferation | 4.3 | [10] |
| Betulin | MCF-7 (Breast cancer) | Cell Proliferation | 8.32 | [10] |
| Betulin | HepG2 (Hepatoma) | Cell Proliferation | 22.8 | [10] |
| Betulin | HeLa (Cervical cancer) | Cell Viability | 6.67 | [3] |
Modulation of Apoptosis-Related Proteins
Betulin has been shown to prevent apoptotic processes by inhibiting the production of Reactive Oxygen Species (ROS) and downregulating the Fas receptor, which can initiate the extrinsic apoptosis pathway. It also inhibits caspase-8-dependent Bid activation, which links the extrinsic and intrinsic pathways, and subsequently suppresses the mitochondrial pathway of apoptosis.[6] The co-treatment of cancer cells with betulin and other chemotherapeutic agents has been shown to synergistically increase the levels of cleaved PARP, a key substrate of executioner caspases and a marker of apoptosis.[3][6]
Diagram 2: Postulated Pro-Apoptotic Signaling Pathway of Betulin
Caption: Induction of apoptosis via the mitochondrial pathway by Betulin.
Experimental Protocols
2.3.1. Cell Proliferation Assay (IC50 Determination)
-
Cell Lines: Various cancer cell lines (e.g., DLD-1, MCF-7, HepG2).
-
Methodology: Similar to the MTT assay for viability, cells are seeded and treated with a range of concentrations of the test compound. After a defined incubation period (e.g., 72 hours), cell proliferation is assessed using methods like MTT, SRB (sulforhodamine B), or direct cell counting. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is then calculated from the dose-response curve.[10]
2.3.2. Western Blot Analysis for Apoptotic Markers
-
Cell Line: Relevant cancer cell line.
-
Methodology: Cells are treated with the test compound for a specified time. Whole-cell lysates are prepared using a lysis buffer. Protein concentrations are determined (e.g., using a BCA assay). Equal amounts of protein are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) and transferred to a membrane (e.g., PVDF). The membrane is blocked and then incubated with primary antibodies specific for apoptotic proteins (e.g., cleaved PARP, Caspase-3, Cytochrome c). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Diagram 3: General Experimental Workflow for In Vitro Mechanistic Studies
Caption: Workflow for studying this compound's mechanism of action.
Conclusion and Future Directions
The preliminary data available for betulin and betulinic acid strongly suggest that their glycosidic derivatives, such as the putative this compound, hold significant therapeutic potential as both anti-inflammatory and anti-cancer agents. The core mechanisms appear to be the modulation of the NF-κB and MAPK signaling pathways in inflammation, and the induction of the intrinsic mitochondrial pathway of apoptosis in cancer cells.
For future research, it is imperative to:
-
Isolate and Characterize this compound: Determine the precise chemical structure, including the nature and position of the glycosidic linkage.
-
Conduct In Vitro Studies: Perform the assays described in this guide (MTT, ELISA, Western Blotting, etc.) using purified this compound to confirm if it retains, enhances, or alters the activities of its aglycone.
-
Assess Bioavailability and In Vivo Efficacy: The glycosidic moiety may improve the pharmacokinetic profile of the parent triterpenoid. In vivo studies in relevant animal models of inflammation and cancer are essential to validate its therapeutic potential.
This guide provides a robust framework for initiating these crucial next steps in the research and development of this compound as a potential therapeutic agent.
References
- 1. Betulinic Acid Glycosides: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Medicinal plants of the genus Betula—Traditional uses and a phytochemical–pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Frontiers | Anti-Inflammatory Activities of Betulinic Acid: A Review [frontiersin.org]
- 5. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. Synthesis, Pharmacological Properties, and Potential Molecular Mechanisms of Antitumor Activity of Betulin and Its Derivatives in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Review on Betulin as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
Betulalbuside A: A Comprehensive Physicochemical and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulalbuside A, a monoterpene glucoside, has garnered significant interest within the scientific community for its potential therapeutic applications, primarily attributed to its anti-inflammatory properties. This technical guide provides an in-depth overview of the physicochemical characteristics of this compound, alongside detailed experimental protocols for its isolation and the evaluation of its biological activity. Furthermore, this document elucidates the potential signaling pathways through which this compound exerts its anti-inflammatory effects, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.
Physicochemical Properties
This compound is a naturally occurring compound found in plants of the Viburnum genus, notably Viburnum lantana. A comprehensive summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₈O₇ | [1][2][3] |
| Molecular Weight | 332.39 g/mol | [1][4] |
| Monoisotopic Mass | 332.18350325 g/mol | [2] |
| Melting Point | Not available | [2] |
| Solubility | Information not widely available. General solubility for similar glycosides suggests solubility in polar solvents like methanol, ethanol, and water. | |
| Purity | Commercially available at >98% purity. | [3] |
| logP | -0.45 (Predicted) | |
| Polar Surface Area | 119.61 Ų (Predicted) |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the structural elucidation and identification of this compound. While comprehensive public spectral data is limited, the following sections outline the expected characteristic signals based on its known structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for a monoterpene unit and a glucose moiety. Key signals would include those for olefinic protons, methyl groups, and protons associated with the glucose ring, including the anomeric proton.
-
¹³C-NMR: The carbon NMR spectrum would complement the ¹H-NMR data, showing distinct signals for the 16 carbon atoms in the molecule. This would include signals for olefinic carbons, carbons of the glucose unit, and the methyl and methylene carbons of the terpene backbone.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is not expected to show strong absorption in the visible region. The presence of isolated double bonds in the monoterpene structure would likely result in absorption maxima in the ultraviolet region, typically below 220 nm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
A broad absorption band in the region of 3500-3200 cm⁻¹ due to the O-H stretching vibrations of the multiple hydroxyl groups.
-
C-H stretching vibrations for both sp² and sp³ hybridized carbons, typically appearing just above and below 3000 cm⁻¹, respectively.
-
A C=C stretching vibration around 1650-1600 cm⁻¹ for the double bonds in the monoterpene unit.
-
C-O stretching vibrations in the fingerprint region (1260-1000 cm⁻¹) characteristic of the alcohol and ether functionalities.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.
-
Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 333.190. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 331.175.
-
Fragmentation Pattern: The fragmentation of this compound would likely involve the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone (monoterpene) portion and a fragment corresponding to the glucose moiety. Further fragmentation of the terpene unit would also be expected.
Experimental Protocols
Isolation of this compound from Viburnum lantana
-
Extraction: Dried and powdered plant material (e.g., leaves or bark of Viburnum lantana) is extracted with a polar solvent such as methanol or ethanol at room temperature. The extraction is typically repeated multiple times to ensure complete extraction of the target compounds.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. This is often done between water and a series of organic solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This compound, being a polar glycoside, is expected to partition into the more polar fractions, such as the n-butanol fraction.
-
Chromatographic Purification: The n-butanol fraction is then subjected to various chromatographic techniques for further purification. This may include:
-
Column Chromatography: Using silica gel or a reversed-phase C18 stationary phase with a gradient elution system of solvents like chloroform-methanol or water-methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain this compound with high purity.
-
The workflow for a typical isolation process can be visualized as follows:
In Vitro Anti-inflammatory Activity Assay
The anti-inflammatory activity of this compound can be evaluated using various in vitro models. A common method involves the use of lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.
-
Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specific period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A negative control (no LPS) and a positive control (LPS only) are included.
-
Measurement of Inflammatory Mediators: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA) kits. The production of nitric oxide (NO) can be measured using the Griess reagent.
-
Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
The experimental workflow for the in vitro anti-inflammatory assay is depicted below:
Mechanism of Action: Potential Signaling Pathways
The anti-inflammatory effects of many natural compounds are often mediated through the modulation of key signaling pathways involved in the inflammatory response. While the specific mechanism of this compound is still under investigation, its anti-inflammatory activity likely involves the inhibition of pro-inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound may exert its anti-inflammatory effect by inhibiting one or more steps in this pathway, such as the activation of the IKK complex or the nuclear translocation of NF-κB.
References
- 1. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synapse.koreamed.org [synapse.koreamed.org]
- 3. assaygenie.com [assaygenie.com]
- 4. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Effects of Betulalbuside A: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Betulalbuside A, a naturally occurring monoterpene glucoside, has been identified as a compound of interest primarily for its anti-inflammatory properties. Isolated from a variety of plant species, its therapeutic potential is an emerging area of scientific inquiry. This document provides a comprehensive overview of the current, albeit limited, state of knowledge regarding this compound. Due to the scarcity of detailed mechanistic and quantitative data specific to this compound, this guide also explores the well-documented therapeutic activities of structurally related and co-occurring triterpenoids, namely betulin and betulinic acid. The established mechanisms of these related compounds may offer valuable insights into the potential pharmacological profile of this compound and guide future research directions.
Introduction to this compound
This compound is a monoterpene glucoside that has been isolated from several medicinal plants, including Viburnum lantana, Carpesium divaricatum, Sideritis congesta, Ligularia macrophylla, Galium verum, Chaenomeles sinensis, Phlomis armeniaca, and Scutellaria salviifolia. Its primary reported biological activity is anti-inflammatory, suggesting its potential as a lead compound for the development of novel therapeutics for inflammatory conditions. Further investigations into its cytotoxicity, antineuroinflammatory, and neurotrophic effects have been initiated, indicating a broader interest in its pharmacological profile.
Known Biological Activities of this compound
Currently, the publicly available scientific literature on the specific therapeutic effects of this compound is limited. The primary reported activity is its anti-inflammatory potential. One study on the traditional processing of Dendrobium officinale noted the presence of this compound and its possible contribution to the herb's anti-inflammatory effects. Another study involving the screening of compounds from Chaenomeles sinensis included this compound in its panel for cytotoxicity, antineuroinflammatory, and neurotrophic evaluation, although specific results for this compound were not detailed in the abstract.
Therapeutic Potential of Related Compounds: Betulin and Betulinic Acid
Given the limited data on this compound, this section details the therapeutic effects of the structurally related and often co-isolated pentacyclic triterpenoids, betulin and betulinic acid. These compounds have been extensively studied and may serve as a predictive model for the potential activities of this compound.
Anti-Inflammatory and Immunomodulatory Effects
Betulin and betulinic acid exhibit significant anti-inflammatory properties.[1][2][3][4] They have been shown to modulate the activity of various immune cells, including macrophages and lymphocytes.[1][4]
Table 1: Quantitative Data on the Anti-Inflammatory Effects of Betulinic Acid
| Experimental Model | Test System | Compound | Concentration/Dose | Observed Effect | Reference |
| Endotoxic shock | BALB/c mice | Betulinic Acid | 67 mg/kg | 100% survival against a lethal dose of LPS.[3] | [3] |
| Carrageenan-induced paw edema | Wistar rats | Betulinic Acid | 10, 20, 40 mg/kg (i.p.) | Reduction in paw edema.[4] | [4] |
| LPS-stimulated macrophages | Peritoneal exudate macrophages | Betulinic Acid | Not specified | Decreased TNF-α and NO production; increased IL-10 production.[3] | [3] |
| IFNγ-stimulated macrophages | Murine macrophages | Betulin | Not specified | Reduced IL-6 secretion.[2] | [2] |
Neuroprotective Effects
Both betulin and betulinic acid have demonstrated neuroprotective potential in various experimental models.[5][6][7][8] Their mechanisms of action are thought to involve anti-inflammatory, antioxidant, and anti-apoptotic pathways.
Table 2: Experimental Evidence for Neuroprotective Effects of Betulin and Betulinic Acid
| Experimental Model | Test System | Compound | Concentration/Dose | Observed Effect | Reference |
| Vascular dementia (BCCAO) | Rats | Betulinic Acid | 5, 10, 15 mg/kg/day (p.o.) | Restoration of behavioral and biochemical abnormalities.[5] | [5] |
| Parkinson's Disease model | C. elegans | Betulin | 0.5 mM | Reduced α-synuclein accumulation and dopaminergic neuron degeneration.[6] | [6] |
| Oxidative stress | Differentiated SH-SY5Y neuroblastoma cells | Betulin | 1, 5, 10 µM | Enhanced cell viability and reduced ROS levels.[7][8] | [7][8] |
Cytotoxic and Anti-Cancer Effects
Betulinic acid, in particular, has been recognized for its cytotoxic activity against various cancer cell lines.[9]
Table 3: Cytotoxicity of Betulinic Acid against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| MDA-MB-231 | Breast Cancer | 7.33 ± 0.79 µM | [9] |
Potential Mechanisms of Action and Signaling Pathways
While the specific signaling pathways modulated by this compound are yet to be elucidated, the mechanisms of betulin and betulinic acid are well-documented and may provide a hypothetical framework.
Anti-Inflammatory Signaling
The anti-inflammatory effects of betulinic acid are mediated, in part, through the modulation of key inflammatory signaling pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as TNF-α and nitric oxide (NO), while promoting the production of the anti-inflammatory cytokine IL-10.[3] Betulin can modulate the expression of pro-inflammatory cytokines by influencing the NF-κB and MAPK signaling pathways.[10]
Caption: Putative anti-inflammatory signaling pathway modulated by Betulinic Acid.
Neuroprotective Signaling
The neuroprotective effects of betulin and its derivatives are linked to their ability to mitigate oxidative stress and apoptosis. In models of neurodegeneration, betulin has been shown to reduce levels of reactive oxygen species (ROS) and decrease the number of apoptotic cells.[7][8]
Caption: Simplified workflow of Betulin's neuroprotective action against oxidative stress.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT or SRB Assay)
-
Cell Plating: Seed cancer cell lines (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
Cell Viability Measurement:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
SRB Assay: Fix the cells with trichloroacetic acid, stain with sulforhodamine B solution, and wash. Solubilize the bound dye and measure the absorbance at a specific wavelength (e.g., 515 nm).
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vivo Anti-Inflammatory Model (LPS-induced Endotoxemia)
-
Animal Model: Use an appropriate animal model, such as BALB/c mice.
-
Compound Administration: Administer the test compound (e.g., this compound) or vehicle control via a suitable route (e.g., intraperitoneal injection).
-
Induction of Endotoxemia: After a specified time, induce endotoxemia by injecting a lethal dose of lipopolysaccharide (LPS).
-
Monitoring: Monitor the survival of the animals over a set period (e.g., 72 hours).
-
Biochemical Analysis: In separate cohorts, collect blood and tissue samples at different time points after LPS challenge to measure levels of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines using ELISA.
References
- 1. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent anti-inflammatory activity of betulinic acid treatment in a model of lethal endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Anti-Inflammatory Activities of Betulinic Acid: A Review [frontiersin.org]
- 5. iomcworld.org [iomcworld.org]
- 6. Neuroprotective Effects of Betulin in Pharmacological and Transgenic Caenorhabditis elegans Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Potential of Betulin and Its Drug Formulation with Cyclodextrin—In Vitro Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Potential of Betulin and Its Drug Formulation with Cyclodextrin-In Vitro Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Potential of Betulin as a Multitarget Compound - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Studies of Betulin and Betulinic Acid: A Technical Guide for Researchers
Disclaimer: As of late 2025, dedicated in vitro studies on Betulalbuside A are not available in the public scientific literature. This guide provides a comprehensive overview of the in vitro research on its closely related and well-studied precursors, betulin and betulinic acid . The methodologies and findings presented herein may serve as a foundational resource for prospective research on this compound.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the in vitro pharmacological activities of lupane-type triterpenoids. It summarizes key quantitative data, details common experimental protocols, and visualizes relevant signaling pathways and workflows.
Quantitative Data: Cytotoxicity of Betulin and Betulinic Acid
The cytotoxic effects of betulin and betulinic acid have been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key parameters to quantify the potency of a compound. The following tables summarize the reported cytotoxic activities.
Table 1: In Vitro Cytotoxicity of Betulin
| Cell Line | Cancer Type | IC50 / CC50 (µM) | Exposure Time (h) | Assay |
| HeLa | Cervical Cancer | 74.1 | 24 | MTT |
| HeLa | Cervical Cancer | 57.1 | 48 | MTT |
| HeLa | Cervical Cancer | 34.4 | 72 | MTT |
| MCF-7 | Breast Cancer | 8.32 | Not Specified | Not Specified |
| A431 | Skin Cancer | 2.26 - 11.29 | Not Specified | Not Specified |
| A2780 | Ovarian Cancer | 2.26 - 11.29 | Not Specified | Not Specified |
| NIH/3T3 | Murine Fibroblasts | ~3.5 - ~14 (CC50) | 24, 48, 72 | MTT, NRU, SRB |
| BF-2 | Fish Fibroblasts | ~14 - ~70 (CC50) | 24, 48, 72 | MTT, NRU, SRB |
Note: CC50 (half-maximal cytotoxic concentration) is used for non-cancer cell lines.
Table 2: In Vitro Cytotoxicity of Betulinic Acid
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| HCT-116 | Colon Cancer | 1.97 | Not Specified | Not Specified |
| SF-539 | CNS Cancer | 1.78 | Not Specified | Not Specified |
| LOX IMVI | Melanoma | 1.77 | Not Specified | Not Specified |
| SK-MEL-28 | Melanoma | 1.09 | Not Specified | Not Specified |
| CAKI-1 | Renal Cancer | 1.98 | Not Specified | Not Specified |
| MDA-MB-468 | Breast Cancer | 1.97 | Not Specified | Not Specified |
| WI-38 | Normal Fibroblasts | 1.3 | Not Specified | Not Specified |
| VA-13 | Malignant Tumor | 11.6 | Not Specified | Not Specified |
| HepG2 | Liver Cancer | 21 | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro studies. Below are protocols for commonly used assays in the evaluation of triterpenoids like betulin and betulinic acid.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the test compound (e.g., betulin or betulinic acid) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
b) Neutral Red Uptake (NRU) Assay
This assay evaluates the integrity of the lysosomal membrane in viable cells, which take up and accumulate the neutral red dye.
-
Procedure:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Remove the treatment medium and add medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours.
-
Wash the cells with PBS.
-
Add a destaining solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye.
-
Measure the absorbance at 540 nm.
-
c) Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures total cellular protein content, providing an estimation of cell density.
-
Procedure:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with deionized water and air dry.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm.
-
Western Blot Analysis for Protein Expression
This technique is used to detect specific proteins in a sample and is crucial for studying signaling pathways.
-
Procedure:
-
Treat cells with the test compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., NF-κB, caspases, Akt) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Signaling Pathways and Experimental Workflows
Graphviz diagrams are provided to visualize key signaling pathways implicated in the action of betulin and betulinic acid, as well as a typical experimental workflow.
Signaling Pathways
Betulinic acid, in particular, has been shown to induce apoptosis through the mitochondrial pathway and to modulate inflammatory responses via the NF-κB pathway.[1]
References
Betulalbuside A Cytotoxicity Screening: A Methodological Whitepaper
Executive Summary
This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for conducting cytotoxicity screening of Betulalbuside A, a monoterpene glucoside. As of the date of this report, publicly available literature detailing the specific cytotoxic profile of this compound is limited. Consequently, this document outlines standardized experimental protocols, data presentation formats, and relevant cellular pathways that form the foundation for assessing the cytotoxic potential of novel compounds like this compound. The guide also includes contextual data on the cytotoxicity of related triterpenoid glycosides to offer a comparative perspective for researchers in this field.
Introduction
This compound is a monoterpene glucoside with potential therapeutic applications. Evaluating the cytotoxic profile of such natural compounds is a critical first step in the drug discovery and development process. This involves determining the concentration at which the compound induces cell death, understanding the underlying mechanisms, and assessing its selectivity for cancer cells over normal cells. This guide serves as a practical resource for researchers embarking on the cytotoxicity screening of this compound or similar natural products.
Experimental Protocols for Cytotoxicity Screening
The following are detailed protocols for common in vitro cytotoxicity assays that are suitable for screening this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2] The intensity of the purple color, measured by a spectrophotometer, is directly proportional to the number of viable cells.[3]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete cell culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3][4]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[3] Mix thoroughly by gentle shaking or pipetting.[5]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[3][5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6] LDH is a stable cytoplasmic enzyme that is released upon cell lysis.[6]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.
-
Sample Collection: After incubation, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercial kit. Typically, this involves mixing an LDH assay substrate and a catalyst. Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7]
-
Stop Reaction: Add a stop solution (e.g., 50 µL) to each well to terminate the enzymatic reaction.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader. A reference wavelength of 680 nm is often used for background correction.[7]
-
Data Analysis: Determine the amount of LDH released by subtracting the background absorbance. Calculate the percentage of cytotoxicity for each treatment group relative to a maximum LDH release control (cells treated with a lysis buffer).
Data Presentation: Cytotoxicity of Related Triterpenoid Glycosides
While specific data for this compound is not available, the following table summarizes the cytotoxic activities (IC₅₀ values) of other triterpenoid glycosides against various cancer cell lines. This information provides a valuable context for the potential cytotoxic potency of this class of compounds.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Triterpene glycoside 3 | SBC-3 | Small cell lung carcinoma | 1.0 | [8] |
| Spirostanol glycoside 9 | SBC-3 | Small cell lung carcinoma | 1.7 | [8] |
| Spirostanol glycoside 7 | SBC-3 | Small cell lung carcinoma | 1.3 | [8] |
| Oleanolic acid 3-O-α-l-arabinoside | Various | Various | 4.4 - 13.7 | [9] |
| Barrigenol-like glycoside 435 | HCT-116, HepG2, U87-MG | Colon, Liver, Glioblastoma | 4.62 - 17.32 | [9] |
| Barrigenol-like glycoside 437 | HCT-116, HepG2, U87-MG | Colon, Liver, Glioblastoma | 4.62 - 17.32 | [9] |
Disclaimer: The data presented in this table is for structurally related compounds and not for this compound. It is intended for comparative and informational purposes only.
Visualization of Methodologies and Pathways
Experimental Workflow for Cytotoxicity Screening
Caption: A generalized workflow for in vitro cytotoxicity screening.
Signaling Pathways in Apoptosis
Many natural compounds exert their cytotoxic effects by inducing apoptosis, or programmed cell death. Apoptosis is primarily regulated by two interconnected signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[10][11] Both pathways converge on the activation of a cascade of proteases called caspases, which are the executioners of apoptosis.[12]
5.2.1. The Extrinsic Pathway of Apoptosis
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[11] This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.[12][13]
Caption: The extrinsic (death receptor-mediated) apoptosis pathway.
5.2.2. The Intrinsic Pathway of Apoptosis
The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage, oxidative stress, or growth factor withdrawal.[10] These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.[13] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[14]
Caption: The intrinsic (mitochondrial) apoptosis pathway.
Conclusion
While direct cytotoxicity data for this compound is not yet prevalent in the scientific literature, this guide provides the necessary foundational knowledge and detailed protocols for researchers to effectively screen this compound. By employing standardized assays such as the MTT and LDH tests, and by understanding the potential involvement of key apoptotic pathways, the scientific community can begin to elucidate the cytotoxic profile of this compound and evaluate its potential as a therapeutic agent. Future research should focus on generating empirical data for this compound to populate the frameworks outlined in this document.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 7. cellbiologics.com [cellbiologics.com]
- 8. Cytotoxic triterpene and steroidal glycosides from the seeds of Digitalis purpurea and the synergistic cytotoxicity of steroidal glycosides and etoposide in SBC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive review of plant-derived triterpenoid types, structures and cytotoxicity: an update from 2015 to 2024 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 13. biotium.com [biotium.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Early Pharmacological Research of Betulin and Betulinic Acid, Analogs of Betulalbuside A
Disclaimer: As of late 2025, publicly available research on the specific pharmacological effects of Betulalbuside A is exceptionally scarce. This compound is a glycoside, meaning it is a larger molecule comprised of a sugar component linked to a non-sugar component (aglycone). In the case of this compound, the aglycone is a triterpenoid structurally related to betulin. Due to the limited direct data on this compound, this technical guide will focus on the extensively studied pharmacological properties of its core structural analogs: Betulin and its oxidized form, Betulinic Acid . The presence of a sugar moiety in this compound can significantly influence its solubility, bioavailability, and potentially its mechanism of action compared to its aglycone counterparts. The following information on Betulin and Betulinic Acid provides a foundational understanding of the potential therapeutic activities of this class of compounds.
Anti-inflammatory Effects
Early research has identified significant anti-inflammatory properties of both betulin and betulinic acid. These effects are primarily attributed to their ability to modulate key inflammatory pathways, particularly the NF-κB signaling cascade.
Quantitative Data: Anti-inflammatory Activity
| Compound | Assay | Model | Key Findings | Reference |
| Betulinic Acid | Carrageenan-induced paw edema | Wistar rats | Dose-dependent reduction in paw edema. | [1] |
| Betulinic Acid | LPS-stimulated macrophages | In vitro | Inhibition of nitric oxide (NO) production. | [2] |
| Betulin | PMA-induced inflammation | Human airway epithelial cells | Suppression of MUC5AC mucin gene expression. | [3] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar rats are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for a week before the experiment.
-
Grouping: Rats are divided into several groups: a control group, a standard drug group (e.g., indomethacin 5 mg/kg), and test groups receiving different doses of the compound (e.g., Betulinic Acid at 1, 3, 10, and 30 mg/kg).[1]
-
Compound Administration: The test compound or vehicle (for the control group) is administered, often intraperitoneally, 30 minutes before the induction of inflammation.[1]
-
Induction of Edema: Paw edema is induced by a sub-plantar injection of 100 µL of 1% carrageenan suspension in saline into the right hind paw of each rat.[1][4]
-
Measurement of Paw Volume: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[1][4]
-
Data Analysis: The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema is calculated by comparing the mean change in paw volume of the treated groups with the control group.
Signaling Pathway: NF-κB Inhibition by Betulinic Acid
Betulinic acid exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.[5][6] This pathway is a central regulator of inflammatory gene expression.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anti-Inflammatory Activities of Betulinic Acid: A Review [frontiersin.org]
- 3. Betulin, an Anti-Inflammatory Triterpenoid Compound, Regulates MUC5AC Mucin Gene Expression through NF-kB Signaling in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Betulinic Acid Suppresses Constitutive and TNFα-induced NF-κB Activation and Induces Apoptosis in Human Prostate Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Methodological & Application
Betulalbuside A isolation from plant sources protocol
An Application Note on the Isolation of Betulalbuside A from Plant Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a dammarane-type triterpenoid saponin that has been isolated from plant sources, particularly from the genus Betula. Triterpenoid saponins are a diverse group of natural products known for their wide range of biological activities, including anti-inflammatory, anti-viral, and cytotoxic effects. This application note provides a detailed protocol for the isolation of this compound from plant material, specifically the leaves of Betula alba (white birch). The methodologies described herein are based on established phytochemical extraction and purification techniques.
Data Presentation
The yield of this compound from fresh leaves of Betula alba is summarized in the table below. This data is crucial for researchers planning the isolation of this compound for further studies.
| Compound | Plant Source | Plant Part | Yield (% of dry weight) |
| This compound | Betula alba | Leaves | 0.0015% |
Experimental Protocols
The following protocol details the step-by-step procedure for the isolation and purification of this compound from the leaves of Betula alba.
1. Plant Material Collection and Preparation
-
Collect fresh leaves of Betula alba.
-
Air-dry the leaves at room temperature until a constant weight is achieved.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
2. Extraction
-
Macerate the powdered leaves (1 kg) in methanol (MeOH) at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
3. Preliminary Purification by Column Chromatography
-
Subject the crude methanol extract to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform (CHCl₃) and methanol (MeOH), starting with 100% CHCl₃ and gradually increasing the polarity with MeOH.
-
Collect fractions and monitor them by thin-layer chromatography (TLC). Combine fractions showing similar TLC profiles.
4. Final Purification by Preparative Thin-Layer Chromatography (pTLC)
-
Further purify the fractions containing this compound using preparative TLC on silica gel plates.
-
Develop the pTLC plates using a solvent system of chloroform-methanol-water (80:20:2, v/v/v).
-
Visualize the separated bands under UV light (if applicable) or by using a suitable staining reagent (e.g., ceric sulfate spray followed by heating).
-
Scrape the band corresponding to this compound from the plates.
-
Elute the compound from the silica gel with methanol.
-
Filter and evaporate the solvent to yield pure this compound.
5. Structure Elucidation
-
Confirm the structure of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
Visualizations
Experimental Workflow for this compound Isolation
Caption: Experimental workflow for the isolation of this compound.
Representative Signaling Pathway
While the specific signaling pathways modulated by this compound have not been elucidated, many triterpenoid saponins are known to induce apoptosis in cancer cells. The following diagram illustrates a simplified intrinsic apoptosis pathway, which is a potential target for compounds of this class.
Caption: A representative intrinsic apoptosis signaling pathway.
Application Notes and Protocols for the Total Synthesis of Betulalbuside A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Betulalbuside A is a naturally occurring monoterpenoid glycoside with the IUPAC name 2-{[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dien-1-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol[1]. As a member of the fatty acyl glycosides class, it consists of a glucose unit linked to a C10 terpenoid aglycone[1]. While this compound has been isolated from natural sources, a detailed total synthesis has not been formally published. This document outlines a proposed, robust methodology for the total synthesis of this compound, providing detailed protocols for each key step. The synthetic strategy is divided into two main stages: the synthesis of the aglycone, (2E)-6-hydroxy-2,6-dimethylocta-2,7-dien-1-ol, and its subsequent stereoselective glycosylation.
Part 1: Synthesis of the Aglycone Moiety
The proposed synthesis of the aglycone, (±)-(E)-2,6-dimethylocta-2,7-diene-1,6-diol, starts from the readily available monoterpene, linalool. The strategy involves a two-step sequence of allylic oxidation followed by reduction.
Overall Synthetic Workflow for Aglycone Synthesis
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Betulalbuside A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Betulalbuside A, a triterpenoid saponin, is a subject of growing interest in pharmaceutical research due to its potential therapeutic properties. Accurate and reliable quantification of this compound in various matrices is crucial for quality control, pharmacokinetic studies, and formulation development. This application note presents a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed to be robust, accurate, and precise for the intended purpose.
Quantitative Data Summary
The following table summarizes the performance characteristics of the HPLC method for the analysis of this compound. This data is representative of a validated method and can be used as a benchmark for method transfer and implementation.
| Parameter | Result |
| Retention Time (tR) | Approximately 8.5 min |
| Linearity (r²) | > 0.999 |
| Range | 5 - 200 µg/mL |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Experimental Protocol
This section details the methodology for the HPLC analysis of this compound.
1. Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (analytical grade).
-
Standard: this compound reference standard (purity ≥ 98%).
2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
Time (min) %A %B 0 70 30 15 30 70 20 30 70 21 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 to 200 µg/mL.
4. Sample Preparation
-
Extraction from Plant Material:
-
Weigh 1.0 g of powdered plant material and place it in a flask.
-
Add 50 mL of 70% ethanol and perform ultrasonication for 30 minutes.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Formulations (e.g., Creams, Gels):
-
Accurately weigh a portion of the formulation equivalent to approximately 1 mg of this compound.
-
Disperse the sample in 10 mL of a suitable solvent (e.g., methanol) and sonicate to dissolve the active compound.
-
Centrifuge the solution to separate any excipients.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
-
5. Method Validation
For regulatory compliance and to ensure the reliability of the results, the method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: Assess the ability of the method to unequivocally measure the analyte in the presence of other components.
-
Linearity: Analyze a minimum of five concentrations across the desired range to establish the relationship between concentration and detector response.
-
Accuracy: Determine the closeness of the test results to the true value by spiking a known amount of analyte into a blank matrix.
-
Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Visualizations
Experimental Workflow for HPLC Analysis of this compound
Application Notes and Protocols for the Structure Elucidation of Betulalbuside A via NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide on the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of the natural product, Betulalbuside A. This document outlines the necessary experimental protocols and data interpretation required to confirm the chemical structure of this compound.
Introduction
This compound is a naturally occurring iridoid glucoside isolated from the bark of the white birch tree, Betula alba. Iridoids are a class of monoterpenoids that exhibit a wide range of biological activities, making them of significant interest to the pharmaceutical and natural product chemistry communities. The precise determination of their chemical structure is paramount for understanding their structure-activity relationships and for potential drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the elucidation of the three-dimensional structure of organic molecules, including complex natural products like this compound.
This document provides a comprehensive overview of the NMR-based approach to confirming the structure of this compound, including detailed experimental protocols for key one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Structural Elucidation Workflow
The structural elucidation of this compound using NMR spectroscopy follows a logical progression of experiments. Each experiment provides specific pieces of information that, when combined, lead to the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and the overall molecular connectivity.
Quantitative NMR Data
Comprehensive ¹H and ¹³C NMR data for this compound are not publicly available at this time. The following tables are presented as a template for how the data should be structured once obtained.
Table 1: ¹H NMR (Proton) Data for this compound (in CD₃OD, 500 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| e.g., H-1 | e.g., 5.20 | e.g., d | e.g., 2.5 | e.g., 1H |
| ... | ... | ... | ... | ... |
Table 2: ¹³C NMR (Carbon) Data for this compound (in CD₃OD, 125 MHz)
| Position | Chemical Shift (δ, ppm) | DEPT Interpretation |
| e.g., C-1 | e.g., 98.5 | e.g., CH |
| ... | ... | ... |
Table 3: Key 2D NMR Correlations for this compound
| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |
| e.g., H-1 (5.20) | e.g., H-9 (2.80) | e.g., C-1 (98.5) | e.g., C-3, C-5, C-8 |
| ... | ... | ... | ... |
Experimental Protocols
The following are detailed protocols for the key NMR experiments required for the structure elucidation of this compound. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample concentration available.
1. Sample Preparation
-
Isolation and Purification: this compound should be isolated from the source material (Betula alba) and purified to >95% purity using standard chromatographic techniques (e.g., column chromatography, HPLC). The purity should be confirmed by HPLC and LC-MS.
-
Sample Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., methanol-d₄ (CD₃OD), dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent will depend on the solubility of the compound and the desired resolution of the NMR signals.
-
NMR Tube: Transfer the solution to a 5 mm NMR tube. Ensure the solution is free of any particulate matter.
2. 1D NMR Spectroscopy
-
¹H NMR (Proton NMR):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectrometer Frequency: 400-600 MHz is recommended for good signal dispersion.
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CD₃OD at 3.31 ppm).
-
-
¹³C NMR (Carbon NMR):
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectrometer Frequency: 100-150 MHz.
-
Spectral Width: Typically 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Processing: Apply an exponential window function with a line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., CD₃OD at 49.0 ppm).
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups.
-
Experiments: Acquire DEPT-45, DEPT-90, and DEPT-135 spectra.
-
Parameters: Use standard instrument parameters for these experiments.
-
3. 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.
-
Pulse Program: A standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Data Points: 2048 in the direct dimension (F2) and 256-512 in the indirect dimension (F1).
-
Number of Scans: 2-8 scans per increment.
-
Processing: Apply a sine-bell window function in both dimensions. Symmetrize the spectrum.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).
-
Pulse Program: An edited HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments) is recommended to differentiate CH/CH₃ from CH₂ signals.
-
Spectral Width: Set the ¹H spectral width as in the 1D ¹H NMR and the ¹³C spectral width to encompass all carbon signals.
-
Data Points: 1024 in F2 and 256 in F1.
-
Number of Scans: 4-16 scans per increment.
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-4 bonds) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Pulse Program: A standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Long-Range Coupling Delay: Optimized for a long-range J coupling of 8-10 Hz.
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans: 16-64 scans per increment.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To identify through-space correlations between protons that are close in proximity, providing information about the stereochemistry and three-dimensional structure of the molecule.
-
Pulse Program: Standard NOESY or ROESY pulse programs with gradient selection.
-
Mixing Time: A range of mixing times (e.g., 300-800 ms for NOESY, 150-300 ms for ROESY) should be tested to optimize the NOE/ROE signals.
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans: 16-64 scans per increment.
-
Data Interpretation and Structure Elucidation
The process of elucidating the structure of this compound from the acquired NMR data involves a systematic analysis:
-
¹H NMR Analysis: Determine the number of different proton environments from the number of signals. The integration of each signal gives the relative number of protons. The chemical shifts provide information about the electronic environment of the protons, and the multiplicity (singlet, doublet, triplet, etc.) reveals the number of neighboring protons.
-
¹³C NMR and DEPT Analysis: The ¹³C NMR spectrum indicates the total number of carbon atoms in the molecule. The chemical shifts suggest the types of carbons (e.g., sp³, sp², carbonyl). The DEPT spectra are then used to distinguish between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. Quaternary carbons do not appear in DEPT spectra.
-
COSY Analysis: The COSY spectrum is used to trace out the proton-proton coupling networks. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically over two or three bonds. This allows for the assembly of molecular fragments.
-
HSQC Analysis: The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the carbon signals for all protonated carbons.
-
HMBC Analysis: The HMBC spectrum is one of the most informative experiments for structure elucidation. It shows correlations between protons and carbons that are separated by two to four bonds. These long-range correlations are used to connect the molecular fragments identified from the COSY data and to assign the chemical shifts of non-protonated (quaternary) carbons.
-
NOESY/ROESY Analysis: The NOESY or ROESY spectrum provides information about the spatial proximity of protons. Cross-peaks indicate that two protons are close to each other in space, even if they are not directly connected through bonds. This information is crucial for determining the relative stereochemistry of the molecule.
By systematically analyzing the data from all of these NMR experiments, a complete and unambiguous structure for this compound can be determined and validated.
Application Notes and Protocols for Betulalbuside A Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Betulalbuside A is a natural compound belonging to the triterpenoid saponin family, likely derived from plants of the Betula genus (birch trees). While specific data on this compound is limited, its aglycone, betulin, and related compounds like betulinic acid are known to possess a range of pharmacological activities, including anti-inflammatory and anti-cancer properties.[1][2][3] These compounds have been shown to induce apoptosis in cancer cells and modulate inflammatory pathways.[3][4][5] The protocols outlined below are designed to assess the cytotoxic, apoptotic, and anti-inflammatory potential of this compound in a cell culture setting. These assays are foundational for preclinical drug discovery and for elucidating the compound's mechanism of action.[6][7][8]
I. Experimental Protocols
A. Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration-dependent effect of this compound on the viability of a selected cell line.
1. Materials:
-
Target cell line (e.g., MDA-MB-231 for breast cancer, RAW 264.7 for macrophages)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
2. Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
The cell viability is calculated as a percentage of the untreated control. The IC50 (half-maximal inhibitory concentration) can be determined from the dose-response curve.
| This compound (µM) | Absorbance (570 nm) | % Viability |
| 0 (Control) | 1.25 | 100 |
| 1 | 1.18 | 94.4 |
| 5 | 0.95 | 76.0 |
| 10 | 0.63 | 50.4 |
| 25 | 0.31 | 24.8 |
| 50 | 0.15 | 12.0 |
| 100 | 0.08 | 6.4 |
B. Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
1. Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
2. Procedure:
-
Seed cells in 6-well plates and treat with this compound at the IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Data Presentation:
The data is presented as the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
| Treatment | % Viable (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Control | 95.2 | 2.1 | 1.5 | 1.2 |
| This compound (IC50) | 45.8 | 30.5 | 18.3 | 5.4 |
C. Anti-inflammatory Activity Assay (Nitric Oxide Production)
This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
1. Materials:
-
RAW 264.7 macrophage cell line
-
Complete growth medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well cell culture plates
2. Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS stimulation.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared.
Data Presentation:
The concentration of nitrite is calculated from the standard curve and presented as a percentage of the LPS-stimulated control.
| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control | 2.5 | - |
| LPS (1 µg/mL) | 48.7 | 0 |
| LPS + this compound (1 µM) | 42.1 | 13.5 |
| LPS + this compound (5 µM) | 31.5 | 35.3 |
| LPS + this compound (10 µM) | 18.9 | 61.2 |
| LPS + this compound (25 µM) | 8.2 | 83.2 |
D. Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression of key proteins involved in apoptosis and inflammation signaling pathways.
1. Materials:
-
Target cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-iNOS, anti-COX-2, anti-p-NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
2. Procedure:
-
Treat cells with this compound as required.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
II. Visualizations
Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound.
Postulated Signaling Pathway of this compound
Based on the known activities of betulin and its derivatives, this compound may induce apoptosis and inhibit inflammation through the following pathways.
References
- 1. Betulin Derivatives Effectively Suppress Inflammation in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential of Betulin as a Multitarget Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by VB1 in breast cancer cells: the role of reactive oxygen species and Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Assays and Analysis | Lonza [bioscience.lonza.com]
- 7. tebubio.com [tebubio.com]
- 8. tebubio.com [tebubio.com]
Application Notes and Protocols for Betulalbuside A in Anti-inflammatory Studies
Introduction
Betulalbuside A is a pentacyclic triterpenoid saponin that holds significant promise for investigation in anti-inflammatory research. While direct studies on this compound are emerging, its structural similarity to other well-characterized anti-inflammatory triterpenoids, such as Betulin and Betulinic Acid, suggests its potential mechanism of action involves the modulation of key inflammatory signaling pathways. These pathways include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2] This document provides detailed protocols for researchers, scientists, and drug development professionals to investigate the anti-inflammatory properties of this compound using in vitro models, specifically focusing on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Mechanism of Action (Hypothesized)
Based on the known activities of related compounds, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways.[1][2] In response to inflammatory stimuli like LPS, these pathways trigger the transcription of pro-inflammatory genes, leading to the production of mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin E2 (PGE2).[3][4][5] By suppressing these pathways, this compound may reduce the expression of these inflammatory mediators.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes from the described experimental protocols. The data presented here are hypothetical and should be replaced with experimental findings.
| Parameter | Assay | Expected Effect of this compound | Example Data (Hypothetical IC50/EC50) |
| Cell Viability | MTT Assay | Minimal cytotoxicity at effective concentrations | > 100 µM |
| Nitric Oxide (NO) Production | Griess Assay | Dose-dependent inhibition | IC50: 10-50 µM |
| TNF-α Production | ELISA | Dose-dependent inhibition | IC50: 10-50 µM |
| IL-6 Production | ELISA | Dose-dependent inhibition | IC50: 10-50 µM |
| PGE2 Production | ELISA | Dose-dependent inhibition | IC50: 10-50 µM |
| NF-κB Activation | Western Blot (p-p65) | Reduction in phosphorylation | - |
| MAPK Activation | Western Blot (p-p38, p-ERK, p-JNK) | Reduction in phosphorylation | - |
Experimental Protocols
Cell Culture and Maintenance of RAW 264.7 Macrophages
-
Cell Line: RAW 264.7 (murine macrophage cell line)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[6]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[6]
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This protocol is essential to determine the non-toxic concentration range of this compound.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/mL and incubate overnight.[3]
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
In Vitro Anti-inflammatory Assay using LPS-stimulated RAW 264.7 Macrophages
This is the core experiment to evaluate the anti-inflammatory effects of this compound.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.[6]
-
Pre-treat the cells with different concentrations of this compound for 1 hour.[7]
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.[6]
-
Collect the cell culture supernatant for the measurement of NO, TNF-α, IL-6, and PGE2.
-
Lyse the cells to extract proteins for Western blot analysis.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Principle: The Griess reagent detects nitrite (NO2-), a stable product of NO.
-
Procedure:
-
Mix 100 µL of the collected cell culture supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite solution to generate a standard curve.
-
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) and Prostaglandin E2 (PGE2) (ELISA)
-
Procedure:
-
Use commercially available ELISA kits for TNF-α, IL-6, and PGE2.
-
Follow the manufacturer's instructions to measure the concentrations of these inflammatory mediators in the collected cell culture supernatants.[7]
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothesized inhibition of the MAPK signaling pathway by this compound.
References
- 1. Pharmacological Potential of Betulin as a Multitarget Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. The proinflammatory effect of prostaglandin E2 in experimental inflammatory bowel disease is mediated through the IL-23-->IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) in B-lymphocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Investigating Betulalbuside A as a Potential Antimicrobial Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulalbuside A is a monoterpene glucoside that has been isolated from various plant species, including those from the Betula genus. While existing research has primarily focused on the anti-inflammatory properties of this compound and related compounds, its potential as an antimicrobial agent remains an underexplored area of investigation. The urgent need for novel antimicrobial compounds to combat rising antibiotic resistance necessitates the screening of natural products like this compound for such activity.
These application notes provide a comprehensive framework for researchers to systematically evaluate the antimicrobial potential of this compound. The following sections detail standardized experimental protocols, data presentation guidelines, and conceptual workflows to guide the investigation from initial screening to preliminary mechanism of action studies.
Data Presentation: Summarizing Antimicrobial Activity
Effective data presentation is crucial for comparing the antimicrobial efficacy of a novel compound against different microorganisms. The following tables are templates for summarizing the quantitative data obtained from the experimental protocols outlined below.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against a Panel of Microorganisms
| Microorganism | Strain | Gram Stain | MIC (µg/mL) | Positive Control (e.g., Gentamicin) MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Positive | [Insert Data] | [Insert Data] |
| Escherichia coli | ATCC 25922 | Negative | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | [Insert Data] | [Insert Data] |
| Candida albicans | ATCC 90028 | N/A (Fungus) | [Insert Data] | [Insert Data] |
| Methicillin-resistant | Clinical Isolate | Positive | [Insert Data] | [Insert Data] |
| Staphylococcus aureus (MRSA) |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ATCC 29213 | [Insert Data] | [Insert Data] | [Insert Data] | Bacteriostatic/Bactericidal |
| Escherichia coli | ATCC 25922 | [Insert Data] | [Insert Data] | [Insert Data] | Bacteriostatic/Bactericidal |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antimicrobial properties of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[1][2][3]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required
-
Bacterial/fungal inoculums standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (vehicle, e.g., DMSO)
-
Incubator
Procedure:
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested. This will be serially diluted.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down.
-
Repeat this process across the row to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well will serve as the growth control (no compound), and the twelfth well as the sterility control (no inoculum).
-
-
Inoculation:
-
Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the diluted inoculum to each well, except for the sterility control wells.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) in the well.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of this compound that kills 99.9% of the initial microbial inoculum.
Materials:
-
MIC plates from Protocol 1
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette tips and spreader
Procedure:
-
Sub-culturing from MIC plates:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-100 µL aliquot.
-
Spread the aliquot onto a sterile agar plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 24-48 hours.
-
-
Determining the MBC:
-
The MBC is the lowest concentration of this compound that results in no more than 0.1% of the original inoculum surviving on the agar plate.
-
Protocol 3: Antimicrobial Susceptibility Testing by Agar Well Diffusion Assay
This is a preliminary screening method to qualitatively assess the antimicrobial activity of this compound.[4][5][6]
Materials:
-
This compound solution of known concentration
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Standardized microbial inoculum (0.5 McFarland)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Positive and negative controls
Procedure:
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized microbial suspension.
-
Evenly swab the entire surface of the MHA plate to create a lawn of bacteria.
-
-
Creating Wells:
-
Use a sterile cork borer to create wells (typically 6 mm in diameter) in the agar.
-
-
Adding the Test Compound:
-
Carefully add a fixed volume (e.g., 50-100 µL) of the this compound solution into a well.
-
Add the positive control (antibiotic) and negative control (solvent) to separate wells.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone diameter indicates greater antimicrobial activity.
-
Visualizations
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for screening a natural product like this compound for antimicrobial properties.
Hypothetical Signaling Pathway for Antimicrobial Action
Based on the known mechanisms of related triterpenoids, a plausible antimicrobial mechanism for this compound could involve disruption of the bacterial cell membrane. The following diagram illustrates this hypothetical pathway.
Conclusion
While the antimicrobial activity of this compound is yet to be established, its structural similarity to other bioactive triterpenoids suggests that it is a worthwhile candidate for investigation. The protocols and frameworks provided in these application notes offer a structured approach for researchers to explore the potential of this compound as a novel antimicrobial agent. The discovery of such activity would be a significant contribution to the field of antimicrobial drug development.
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. botanyjournals.com [botanyjournals.com]
- 5. hereditybio.in [hereditybio.in]
- 6. chemistnotes.com [chemistnotes.com]
Designing Experiments with Betulalbuside A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulalbuside A is a naturally occurring triterpenoid saponin. While specific research on this compound is limited, its structural similarity to other well-studied pentacyclic triterpenoids, such as betulinic acid and betulin, suggests its potential as a therapeutic agent. Betulinic acid, its aglycone, has demonstrated significant anti-cancer and anti-inflammatory properties.[1][2][3] These compounds are known to induce apoptosis in cancer cells and modulate key inflammatory pathways.[4][5] This document provides a comprehensive guide for designing and conducting experiments to elucidate the bioactivity of this compound, with a focus on its potential anti-cancer and anti-inflammatory effects. The protocols and application notes provided herein are based on established methodologies for analogous compounds and are intended to serve as a foundational framework for investigation.
I. Anti-Cancer Activity of this compound
Application Note:
Betulinic acid, the aglycone of this compound, exhibits selective cytotoxicity against various cancer cell lines by inducing apoptosis through the mitochondrial pathway.[4][6] It is hypothesized that this compound may possess similar anti-cancer properties. The following protocols are designed to assess the cytotoxic and pro-apoptotic effects of this compound on cancer cells.
Evaluation of Cytotoxicity using MTT Assay
This protocol aims to determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines.
Protocol:
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, U87 for glioblastoma) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in each well with the medium containing the respective concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Data Presentation:
| Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |
| Vehicle Control | 100 | 100 | 100 |
| 0.1 | 98.5 | 95.2 | 90.1 |
| 1 | 92.1 | 85.6 | 78.3 |
| 10 | 75.4 | 60.1 | 45.2 |
| 50 | 40.2 | 25.8 | 15.7 |
| 100 | 15.9 | 8.3 | 5.1 |
| Doxorubicin (1 µM) | 35.6 | 18.9 | 9.8 |
Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is designed to quantify the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration (determined from the MTT assay) for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Data Presentation:
| Treatment | Time (h) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Vehicle Control | 24 | 95.2 | 2.1 | 1.5 | 1.2 |
| This compound (IC50) | 24 | 70.3 | 15.8 | 10.5 | 3.4 |
| Vehicle Control | 48 | 93.1 | 2.5 | 2.2 | 2.2 |
| This compound (IC50) | 48 | 45.6 | 25.1 | 22.3 | 7.0 |
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 12, 24, and 48 hours.
-
Lysis: Lyse the cells and collect the supernatant.
-
Caspase Assay: Use a commercially available Caspase-Glo® 3/7 Assay kit. Add the Caspase-Glo® 3/7 reagent to the cell lysate.
-
Measurement: Incubate at room temperature for 1 hour and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the protein concentration of the lysate and express the results as fold change relative to the vehicle control.
Data Presentation:
| Treatment | Time (h) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 12 | 1.0 |
| This compound (IC50) | 12 | 2.5 |
| Vehicle Control | 24 | 1.0 |
| This compound (IC50) | 24 | 4.8 |
| Vehicle Control | 48 | 1.0 |
| This compound (IC50) | 48 | 6.2 |
Visualization of Proposed Anti-Cancer Experimental Workflow:
Visualization of Potential Signaling Pathway:
II. Anti-Inflammatory Activity of this compound
Application Note:
Pentacyclic triterpenes, including betulinic acid, have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and by modulating signaling pathways like NF-κB.[5] The following protocols are designed to investigate the potential anti-inflammatory effects of this compound in a cellular model of inflammation.
Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol assesses the ability of this compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control, an LPS-only control, and a positive control (e.g., dexamethasone).
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Express the results as a percentage of inhibition relative to the LPS-only control.
Data Presentation:
| Treatment | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Vehicle Control | - | 1.2 | - |
| LPS (1 µg/mL) | - | 25.8 | 0 |
| This compound + LPS | 1 | 22.5 | 12.8 |
| This compound + LPS | 5 | 15.3 | 40.7 |
| This compound + LPS | 10 | 9.8 | 62.0 |
| This compound + LPS | 25 | 5.4 | 79.1 |
| Dexamethasone + LPS | 1 | 6.1 | 76.4 |
Quantification of Pro-Inflammatory Cytokines (TNF-α and IL-6) by ELISA
This protocol measures the effect of this compound on the secretion of key pro-inflammatory cytokines.
Protocol:
-
Cell Treatment: Follow the same treatment procedure as in the NO production assay.
-
Supernatant Collection: Collect the cell culture supernatants after 24 hours of LPS stimulation.
-
ELISA: Use commercially available ELISA kits for TNF-α and IL-6. Follow the manufacturer's instructions to measure the cytokine concentrations in the supernatants.
-
Data Analysis: Calculate the cytokine concentrations based on the standard curves and express the results as pg/mL.
Data Presentation:
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | - | 50.2 | 35.1 |
| LPS (1 µg/mL) | - | 1250.6 | 980.4 |
| This compound + LPS | 1 | 1080.3 | 850.2 |
| This compound + LPS | 5 | 750.1 | 610.5 |
| This compound + LPS | 10 | 420.8 | 350.7 |
| This compound + LPS | 25 | 210.5 | 180.3 |
| Dexamethasone + LPS | 1 | 250.4 | 210.8 |
Visualization of Proposed Anti-Inflammatory Experimental Workflow:
Visualization of Potential Signaling Pathway:
III. Concluding Remarks
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity of Betulinic Acid: A Review [scirp.org]
- 3. A Review on Preparation of Betulinic Acid and Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Betulalbuside A in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and application of Betulalbuside A, a monoterpene glucoside with known anti-inflammatory properties, in various in vitro assays. Due to the limited availability of specific quantitative solubility data, the following protocols are based on established methodologies for similar natural products, particularly triterpenoid glycosides.
Introduction to this compound
This compound is a naturally occurring monoterpene glucoside that has demonstrated anti-inflammatory activity. Its potential as a therapeutic agent warrants further investigation through in vitro studies to elucidate its mechanism of action and biological effects. A critical aspect of in vitro testing is ensuring the compound is adequately solubilized to achieve accurate and reproducible results. These notes provide guidance on overcoming potential solubility challenges.
Solubility of this compound
Quantitative solubility data for this compound in common laboratory solvents is not extensively documented. Triterpenoid glycosides, as a class, generally exhibit poor aqueous solubility. Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of these compounds for in vitro biological screening. It is strongly recommended that researchers empirically determine the solubility of their specific batch of this compound.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | Data Not Available | Recommended starting solvent. Triterpenoid glycosides often exhibit good solubility in DMSO. A stock solution of at least 10 mg/mL is typically achievable. |
| Ethanol (95%) | Data Not Available | May be a suitable alternative or co-solvent with water. Solubility is expected to be lower than in DMSO. |
| Methanol | Data Not Available | Can be used for initial dissolution, but its volatility and toxicity to cells should be considered for in vitro assays. |
| Water | Data Not Available | Expected to have very low solubility. |
| Phosphate Buffered Saline (PBS, pH 7.4) | Data Not Available | Expected to have very low solubility. For final dilutions in aqueous buffers, ensure the compound does not precipitate. The use of a small percentage of DMSO is often necessary.[1][2][3] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is 332.4 g/mol .
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Accurately weigh 3.32 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles. If particles remain, the solution may be saturated. In this case, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes and carefully transfer the supernatant to a new sterile tube. The concentration of this saturated solution should be determined experimentally if precise concentrations are required.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol for In Vitro Anti-Inflammatory Assay: Inhibition of Albumin Denaturation
This protocol provides a general method to assess the anti-inflammatory activity of this compound by measuring the inhibition of heat-induced albumin denaturation.[4][5][6]
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Diclofenac sodium (as a positive control)
-
96-well microplate
-
Microplate reader
-
Water bath or incubator set to 72°C
Procedure:
-
Preparation of Working Solutions: Prepare serial dilutions of this compound from the 10 mM stock solution in PBS. Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.5%. Prepare similar dilutions for the positive control, diclofenac sodium.
-
Reaction Mixture: In a 96-well plate, add the following to each well:
-
150 µL of 1% w/v BSA in PBS.
-
10 µL of the respective working solutions of this compound or diclofenac sodium.
-
For the control wells, add 10 µL of PBS containing the same final concentration of DMSO as the test wells.
-
-
Incubation: Seal the plate and incubate at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Transfer the plate to a water bath or incubator set at 72°C for 5 minutes.
-
Cooling: After heating, cool the plate to room temperature.
-
Absorbance Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm using a microplate reader.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Postulated Anti-Inflammatory Signaling Pathway
Based on the known mechanisms of other anti-inflammatory triterpenoids, this compound may exert its effects by inhibiting the NF-κB signaling pathway.[7][8][9]
Caption: Postulated mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ijcrt.org [ijcrt.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Anti-Inflammatory Activities of Betulinic Acid: A Review [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Betulalbuside A synthesis yield issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of Betulalbuside A, with a particular focus on addressing yield issues.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound is a monoterpenoid glycoside. Its synthesis generally involves two key stages: preparation of the aglycone, (2E)-6-hydroxy-2,6-dimethylocta-2,7-dien-1-ol, and its subsequent glycosylation with a protected glucose donor. The final step is the deprotection of the resulting glycoside to yield this compound.
Q2: Why are the yields of my this compound synthesis consistently low?
A2: Low yields in this compound synthesis can stem from several factors. Common issues include incomplete reaction at the glycosylation step, degradation of starting materials or products, formation of side products, and difficulties in purification. The glycosylation of the tertiary alcohol in the aglycone is often a challenging step.
Q3: What are the most critical parameters to control during the glycosylation reaction?
A3: The most critical parameters for the glycosylation step are the choice of glycosyl donor, promoter, solvent, reaction temperature, and the exclusion of moisture. The stereoselectivity of the glycosidic bond formation is also a crucial factor that can be influenced by these parameters.
Troubleshooting Guides
Issue 1: Low Yield in the Glycosylation Step
Low yields at the glycosylation stage are a frequent challenge. The following sections provide potential causes and systematic troubleshooting approaches.
Caption: Troubleshooting workflow for low glycosylation yield.
Possible Causes:
-
Inactive Promoter/Catalyst: The promoter may have degraded due to improper storage or handling.
-
Poorly Reactive Glycosyl Donor: The leaving group on the glycosyl donor may not be sufficiently labile under the reaction conditions.
-
Steric Hindrance: The tertiary alcohol of the aglycone presents significant steric bulk, hindering the approach of the glycosyl donor.
-
Presence of Water: Trace amounts of water can quench the promoter and hydrolyze the glycosyl donor.
Solutions:
-
Reagent Quality: Use freshly opened or properly stored promoters and solvents. Ensure all glassware is rigorously dried.
-
Reaction Conditions: A systematic optimization of reaction parameters is recommended. See the table below for a starting point.
Table 1: Optimization of Glycosylation Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Glycosyl Donor | Trichloroacetimidate | Thioethyl glycoside | Glycosyl bromide | n-Pentenyl glycoside |
| Promoter | TMSOTf | NIS/TfOH | AgOTf | BF₃·OEt₂ |
| Solvent | Dichloromethane (DCM) | Diethyl Ether (Et₂O) | Acetonitrile (MeCN) | Toluene |
| Temperature | -78 °C to 0 °C | -40 °C to rt | 0 °C to rt | -20 °C to rt |
| Additives | 4Å Molecular Sieves | DTBMP | N/A | N/A |
-
Prolonged Reaction Time: Reactions with sterically hindered alcohols may require longer reaction times. Monitor the reaction progress by TLC or LC-MS.
Possible Causes:
-
Aglycone Decomposition: The aglycone may be unstable under acidic conditions promoted by the catalyst, leading to elimination or rearrangement products.
-
Glycosyl Donor Elimination: The glycosyl donor can undergo elimination to form a glycal.
-
Orthoester Formation: If a participating protecting group (e.g., acetyl) is present at the C-2 position of the glycosyl donor, orthoester formation can be a significant side reaction.
Solutions:
-
Milder Promoter: Switch to a less acidic promoter.
-
Non-Participating Protecting Groups: Use glycosyl donors with non-participating protecting groups at C-2 (e.g., benzyl, p-methoxybenzyl) to prevent orthoester formation and favor direct glycosylation.
-
Temperature Control: Maintain a low reaction temperature to minimize side reactions.
Issue 2: Difficulty in Product Purification
Possible Causes:
-
Co-elution of Product and Byproducts: The desired this compound precursor may have a similar polarity to unreacted starting materials or side products, making chromatographic separation challenging.
-
Product Degradation on Silica Gel: The acidic nature of silica gel can cause the degradation of acid-sensitive protecting groups or the glycosidic bond itself.
Solutions:
-
Alternative Chromatography: Consider using a different stationary phase, such as neutral or basic alumina, or reverse-phase chromatography.
-
Buffered Silica Gel: Neutralize silica gel by pre-treating it with a solution of triethylamine in the eluent system.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method.
Experimental Protocols
General Protocol for Glycosylation of the Aglycone
This protocol is a general guideline and may require optimization.
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the aglycone (1.0 eq) and the glycosyl donor (1.2-1.5 eq) in anhydrous dichloromethane (DCM). Add freshly activated 4Å molecular sieves and stir for 30 minutes at room temperature.
-
Reaction Initiation: Cool the mixture to the desired temperature (e.g., -78 °C). Add the promoter (0.1-1.0 eq for catalytic promoters, or 1.1-2.0 eq for stoichiometric promoters) dropwise.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench by adding a few drops of triethylamine or a saturated solution of sodium bicarbonate.
-
Work-up: Allow the mixture to warm to room temperature, filter through a pad of celite, and wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between reaction parameters and the desired outcome in the glycosylation step.
Caption: Key parameters influencing glycosylation reaction outcomes.
Technical Support Center: Optimizing Betulalbuside A Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of Betulalbuside A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources is it commonly extracted?
This compound is a monoterpene glucoside known for its anti-inflammatory properties.[1] It is primarily found in plants of the Viburnum genus, such as Viburnum lantana and Viburnum betulifolium.
Q2: What are the most effective methods for extracting this compound?
Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than conventional methods like maceration or Soxhlet extraction for obtaining this compound.[2][3] These methods offer higher yields in shorter times and with reduced solvent consumption.[2][3]
Q3: Which solvents are optimal for this compound extraction?
As this compound is a glycoside, it is polar in nature. Therefore, polar solvents are most effective for its extraction. A mixture of ethanol or methanol with water (e.g., 33-70% ethanol) is commonly recommended.[2][4][5] The ideal solvent ratio may need to be optimized depending on the specific plant matrix.
Q4: How can I improve the purity of my this compound extract?
Post-extraction purification is crucial for obtaining high-purity this compound. Macroporous resin column chromatography is an effective method for purifying the crude extract.[2] The selection of the appropriate resin and elution gradient is critical for separating this compound from other co-extracted compounds.[6]
Q5: What is a potential mechanism of action for the anti-inflammatory effects of this compound?
While the specific signaling pathways for this compound are not extensively documented, its anti-inflammatory activity may be attributed to the modulation of pathways such as the NF-κB and MAPK signaling cascades. These pathways are known to be regulated by other structurally related anti-inflammatory compounds like betulinic acid.[7][8][9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Extraction Yield | 1. Inappropriate Solvent System: The solvent may not be polar enough to efficiently solubilize this compound. 2. Insufficient Solvent-to-Solid Ratio: A low volume of solvent may lead to incomplete extraction.[4] 3. Inadequate Extraction Time or Power (UAE/MAE): The extraction parameters may not be optimal for disrupting the plant cell walls. | 1. Optimize Solvent Polarity: Use a hydroalcoholic solvent system (e.g., 30-70% ethanol or methanol in water).[2][5] 2. Increase Solvent Volume: A higher solvent-to-solid ratio (e.g., 30:1 mL/g) can enhance extraction.[2] 3. Adjust Extraction Parameters: Systematically vary the extraction time, temperature, and ultrasonic/microwave power to find the optimal conditions. |
| Degradation of this compound | 1. Hydrolysis of the Glycosidic Bond: The O-glycosidic bond is susceptible to cleavage under acidic conditions or high temperatures.[4] 2. Enzymatic Degradation: Endogenous plant enzymes may hydrolyze the glycoside upon cell disruption. | 1. Maintain Neutral pH: Ensure the extraction solvent is neutral or slightly basic to prevent acid hydrolysis.[1] 2. Control Temperature: Use moderate temperatures (e.g., 55°C for UAE) to minimize thermal degradation.[2] 3. Enzyme Deactivation: A brief pre-heating step (blanching) of the plant material can deactivate hydrolytic enzymes. |
| Co-extraction of Impurities | 1. Non-selective Solvent: The solvent system may be co-extracting a wide range of other compounds with similar polarities. 2. Complex Plant Matrix: The source material naturally contains numerous other phytochemicals. | 1. Solvent System Refinement: Experiment with different ratios of alcohol to water to improve selectivity. 2. Implement a Purification Step: Utilize macroporous resin chromatography or other chromatographic techniques to separate this compound from impurities.[2] |
| Emulsion Formation during Liquid-Liquid Partitioning | 1. High Concentration of Surfactant-like Compounds: The crude extract may contain compounds that stabilize emulsions. | 1. Centrifugation: Spin the mixture at high speed to break the emulsion. 2. Addition of Salt: Adding a saturated solution of sodium chloride can help to break the emulsion. 3. Filtration: Passing the emulsion through a bed of celite or glass wool can sometimes resolve the issue. |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a representative method based on optimized procedures for monoterpene glycoside extraction.
a. Sample Preparation:
-
Dry the plant material (e.g., leaves of Viburnum lantana) at 40-50°C to a constant weight.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
b. Extraction Procedure:
-
Weigh 10 g of the powdered plant material and place it into a 500 mL Erlenmeyer flask.
-
Add 330 mL of 33% aqueous ethanol (solid-liquid ratio of 1:33 g/mL).[2]
-
Place the flask in an ultrasonic bath.
-
Set the extraction parameters:
-
After extraction, cool the mixture to room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to remove the ethanol.
-
Lyophilize the remaining aqueous solution to obtain the crude extract.
Microwave-Assisted Extraction (MAE) of this compound
This protocol provides a general framework for MAE of monoterpene glycosides.
a. Sample Preparation:
-
Follow the same sample preparation steps as for UAE.
b. Extraction Procedure:
-
Place 10 g of the powdered plant material into a microwave extraction vessel.
-
Add an appropriate volume of solvent (e.g., 200 mL of 50% methanol).
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters (these will require optimization):
-
After the extraction cycle, allow the vessel to cool to a safe temperature.
-
Filter the extract and process it as described in the UAE protocol (steps 6-8).
Visualizations
References
- 1. pharmacycollege.uoanbar.edu.iq [pharmacycollege.uoanbar.edu.iq]
- 2. Extraction, Purification, and Component Identification of Monoterpene Glycosides from Paeonia suffruticosa Seed Meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. benchchem.com [benchchem.com]
- 5. Ultrasound-Assisted Extraction Optimization of α-Glucosidase Inhibitors from Ceratophyllum demersum L. and Identification of Phytochemical Profiling by HPLC-QTOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Potential of Betulin as a Multitarget Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Betulinic Acid Exerts Anti-inflammatory Activity in Human Periodontal Ligament Cells Stimulated with Lipopolysaccharide and/or High Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Anti-Inflammatory Activities of Betulinic Acid: A Review [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-Assisted Method for Simultaneous Extraction and Hydrolysis for Determination of Flavonol Glycosides in Ginkgo Foliage Using Brönsted Acidic Ionic-Liquid [HO3S(CH2)4mim]HSO4 Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of Betulalbuside A in assays
Welcome to the technical support center for Betulalbuside A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges related to the poor aqueous solubility of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a monoterpene glucoside with demonstrated anti-inflammatory properties.[1] Like many natural products, particularly those in the saponin and terpenoid classes, it has limited solubility in aqueous solutions.[2] This can lead to precipitation in assay buffers, resulting in inaccurate concentration-response data and unreliable experimental outcomes.
Q2: I am seeing a precipitate after diluting my this compound stock solution into my aqueous assay buffer. What is the first thing I should check?
Precipitation upon dilution into an aqueous medium is a classic sign that the aqueous solubility limit has been exceeded. The first step is to visually confirm if the compound is fully dissolved in your stock solvent (e.g., DMSO) before dilution. If the stock is clear, the issue is with the final aqueous concentration. Consider lowering the final concentration of this compound in your assay.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
For initial stock solutions, high-purity, anhydrous organic solvents are recommended. Dimethyl sulfoxide (DMSO) and ethanol are common choices. A mixed solvent system of Ethanol-DMSO has been shown to be effective for related triterpenoids like betulin, significantly increasing solubility compared to either solvent alone.[3][4] It is critical to ensure the compound is completely dissolved in the stock solution before further dilution. Gentle warming or sonication may aid dissolution.
Q4: How can I prepare working solutions in cell culture media without precipitation?
When diluting from an organic stock into cell culture media, it is crucial to keep the final concentration of the organic solvent as low as possible (typically <0.5% v/v) to avoid cellular toxicity. To prevent precipitation, you can employ several strategies:
-
Decrease the final concentration: Test a lower concentration range of this compound.
-
Use a co-solvent system: While keeping the final DMSO or ethanol concentration low, ensure rapid mixing during dilution to avoid localized high concentrations that can cause precipitation.
-
Incorporate solubilizing agents: Pre-treating your media with a biocompatible solubilizer like hydroxypropyl-β-cyclodextrin (HP-β-CD) or a low concentration of a non-ionic surfactant can help maintain the solubility of this compound.[5][6]
Q5: Are there specific formulation strategies to improve the solubility of this compound for in vivo studies?
Yes, for in vivo applications, more advanced formulation strategies are often necessary to enhance solubility and bioavailability. These include:
-
Cyclodextrin Complexes: Forming an inclusion complex with cyclodextrins like sulfobutylether-β-cyclodextrin (SBE-β-CD) or HP-β-CD can significantly increase aqueous solubility.[7][8]
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be developed.
-
Solid Dispersions: Creating a solid dispersion where this compound is molecularly dispersed within a polymer matrix can improve dissolution rates.[6]
Q6: What is the proposed anti-inflammatory mechanism of action for this compound?
While the specific targets of this compound are not fully elucidated, many saponins and triterpenoids exert their anti-inflammatory effects by modulating key signaling pathways. A primary proposed mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways.[1][9][10] These pathways, when activated by inflammatory stimuli like lipopolysaccharide (LPS), lead to the production of pro-inflammatory mediators such as iNOS, COX-2, and various cytokines (TNF-α, IL-6).[11][12] this compound likely interferes with this cascade, reducing the inflammatory response.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₈O₇ | [13] |
| Molecular Weight | 332.39 g/mol | [13] |
| Chemical Class | Monoterpene Glucoside | [1] |
| Predicted AlogP | -0.53 | [13] |
| Predicted Acidic pKa | 12.21 | [13] |
Table 2: General Solubility Guidelines for this compound
| Solvent | Solubility Profile | Recommendations & Considerations |
| Water / Aqueous Buffer | Very Poor | Direct dissolution is not recommended. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for high-concentration stock solutions (>10 mM). |
| Ethanol (EtOH) | Soluble | Good for stock solutions. Can be used in combination with DMSO.[4] |
| Methanol (MeOH) | Soluble | Suitable for stock solutions, but less common for cell-based assays. |
| Cell Culture Media | Insoluble | Direct addition will likely cause precipitation. Requires a co-solvent or solubilizing agent. |
Troubleshooting Guide & Experimental Protocols
An effective workflow for addressing solubility issues involves systematically identifying the problem and applying a targeted solution.
Caption: Troubleshooting workflow for this compound solubility.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: Calculate the mass of this compound needed for the desired volume and concentration (Mass = 10 mM * 332.39 g/mol * Volume in L). For 1 mL of a 10 mM stock, 3.32 mg is required.
-
Procedure: a. Weigh the calculated amount of this compound into a sterile tube. b. Add the required volume of anhydrous DMSO. c. Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if needed. d. Visually inspect the solution against a light source to ensure no solid particles remain. e. Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method is ideal for cell-based assays where co-solvent toxicity is a concern. HP-β-CD encapsulates the hydrophobic molecule, increasing its apparent aqueous solubility.[5][8]
-
Materials: this compound stock solution (e.g., 10 mM in DMSO), aqueous assay buffer or cell culture medium, 45% (w/v) HP-β-CD solution in water.
-
Procedure: a. Prepare the final aqueous assay buffer or medium. b. Add HP-β-CD solution to the buffer to achieve a final concentration typically between 0.1% and 1% (w/v). Mix well. c. Slowly add the this compound stock solution dropwise to the HP-β-CD-containing buffer while vortexing or stirring vigorously. This ensures rapid mixing and facilitates complex formation. d. Allow the solution to equilibrate for 15-30 minutes at room temperature before adding to cells or starting the assay. e. Note: The optimal ratio of HP-β-CD to the compound should be determined empirically.
Protocol 3: Solubilization using a Non-ionic Surfactant
Low concentrations of non-ionic surfactants like Polysorbate 20 (Tween® 20) can be used to form micelles that solubilize hydrophobic compounds.[6][14][15] This is more common for biochemical assays than cell-based assays, as surfactants can affect cell membranes.
-
Materials: this compound stock solution (e.g., 10 mM in DMSO), aqueous assay buffer, Polysorbate 20.
-
Procedure: a. Prepare the final aqueous assay buffer. b. Add Polysorbate 20 to the buffer to a final concentration above its critical micelle concentration (CMC), typically 0.01% to 0.05% (v/v). Mix well. c. Add the this compound stock solution to the surfactant-containing buffer while vortexing. d. Note: Always run a vehicle control with the surfactant alone to ensure it does not interfere with the assay readout or enzyme activity.
Signaling Pathway and Solubilization Mechanisms
References
- 1. Anti-inflammatory Potential of Saponins from Aster tataricus via NF-κB/MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. scienceopen.com [scienceopen.com]
- 8. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sasanquasaponin from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Anti-Inflammatory Activities of Betulinic Acid: A Review [frontiersin.org]
- 13. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. asianpharmtech.com [asianpharmtech.com]
Navigating the Nuances of Betulalbuside A: A Technical Support Guide
For researchers, scientists, and drug development professionals working with Betulalbuside A, unforeseen experimental challenges can arise. This technical support center provides troubleshooting guidance and frequently asked questions to address potential stability issues and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a monoterpene glucoside.[1] It belongs to the class of organic compounds known as fatty acyl glycosides of mono- and disaccharides.[2]
Q2: What are the known biological activities of this compound?
This compound, found in Viburnum lantana, has demonstrated anti-inflammatory activity.[1]
Q3: Are there general stability concerns for compounds like this compound?
Yes, as a saponin, this compound may be sensitive to temperature. Studies on saponins have shown that storage at lower temperatures can reduce degradation. For instance, one study found that storing a saponin solution in a cold room at 10°C after sterilization resulted in less degradation compared to storage at room temperature (26°C).[3][4][5]
Q4: What are the solubility characteristics of glycosides similar to this compound?
Pentacyclic triterpene glycosides, a class related to this compound, can have poor water solubility. The addition of sugar moieties, as is the case with this compound, is a strategy employed to improve the hydrosolubility of the parent molecule.[6]
Troubleshooting Guide
Issue 1: Inconsistent Experimental Results or Loss of Compound Activity
This is a common problem that can often be traced back to the stability of the compound under your specific experimental conditions.
Potential Cause 1: Temperature-Induced Degradation
-
Explanation: Saponins can be sensitive to heat.[3][4][5] Exposure to elevated temperatures during storage or experimentation can lead to the degradation of this compound, reducing its effective concentration and leading to inconsistent results.
-
Recommended Solution:
-
Storage: Store this compound solutions at low temperatures, such as in a cold room at 10°C, to minimize degradation.[3][4][5] For long-term storage, refer to the supplier's recommendations, which may include freezing.
-
Experimental Handling: Minimize the time this compound solutions are kept at room temperature or higher. Prepare stock solutions and dilutions on ice whenever possible.
-
Potential Cause 2: Hydrolysis of the Glycosidic Bond
-
Explanation: The glycosidic bond linking the sugar moiety to the monoterpene can be susceptible to hydrolysis, especially under acidic or basic conditions, or in the presence of specific enzymes (glycosidases). This would result in the separation of the sugar and the aglycone, altering the compound's biological activity.
-
Recommended Solution:
-
pH Control: Ensure that the pH of your experimental buffers is within a stable range for this compound. Avoid strongly acidic or basic conditions unless they are a required part of your protocol.
-
Enzyme Inhibition: If your experimental system (e.g., cell lysates, tissue homogenates) contains active glycosidases, consider adding appropriate inhibitors to prevent enzymatic degradation of this compound.
-
Potential Cause 3: Poor Solubility
-
Explanation: Although the glycosidic moiety is intended to improve water solubility, this compound might still exhibit limited solubility in aqueous buffers, leading to precipitation and a lower effective concentration.
-
Recommended Solution:
-
Solvent Selection: Prepare stock solutions in an appropriate organic solvent, such as DMSO or ethanol, before diluting into your aqueous experimental medium. Be sure to include a vehicle control in your experiments to account for any effects of the solvent.
-
Sonication: Gentle sonication can help to dissolve the compound when preparing stock solutions.
-
Quantitative Data Summary
Table 1: Saponin Concentration After 21 Days of Storage Under Different Conditions
| Storage Condition | Temperature | Initial Concentration (mg/mL) | Final Concentration (mg/mL) | Degradation Rate |
| Sterilized, Cold Room | 10°C | 0.730 | High | Low |
| Non-sterilized, Room Temp | 26°C | 0.563 | 0.025 | High |
Data adapted from a study on saponin stability and illustrates the general principle of temperature sensitivity.[3][4]
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Dissolve the powder in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol) to create a concentrated stock solution. Gentle vortexing or sonication can be used to aid dissolution.
-
Sterilization (if required): If the experimental application requires a sterile solution, filter the stock solution through a 0.22 µm syringe filter compatible with the chosen solvent.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to a few weeks), 4°C may be acceptable, but stability should be verified.
Visualizations
Caption: A generalized workflow for the preparation and experimental use of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Showing Compound this compound (FDB014342) - FooDB [foodb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Betulinic Acid Glycosides: A Review – Oriental Journal of Chemistry [orientjchem.org]
How to improve the accuracy of Betulalbuside A bioassays
Welcome to the technical support center for Betulalbuside A bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the accuracy and reproducibility of experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data presentation examples to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity? A1: this compound is a monoterpene glucoside, a type of natural product found in plants such as Viburnum lantana.[1][2] Its primary reported biological activity is anti-inflammatory.[1]
Q2: What is the likely mechanism of action for this compound's anti-inflammatory effects? A2: While specific high-throughput studies on this compound are not widely published, related compounds like Betulin exert anti-inflammatory effects by modulating key signaling pathways.[3] A primary target for anti-inflammatory compounds is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is crucial in regulating inflammatory responses.[4][5][6] Inhibition of the NF-κB pathway leads to a decrease in the production of pro-inflammatory mediators.[4]
Q3: What are the main challenges when working with natural products like this compound in cell-based assays? A3: Screening natural product libraries can be challenging due to potential interference from nuisance compounds.[7] Key challenges include poor water solubility, stability issues, and potential for cytotoxicity that can mask the desired biological activity.[8][9] It is crucial to optimize assay conditions and include appropriate controls to mitigate these interferences.[8]
Q4: How should I prepare this compound for cell-based assays? A4: Due to the often poor water solubility of natural products, a stock solution of this compound should be prepared in an organic solvent like DMSO. It is critical to determine the maximum concentration of the solvent that is not toxic to the cells used in the assay. This is typically achieved by running a solvent tolerance test prior to the main experiment.
Q5: What are essential controls to include in my this compound bioassays? A5: To ensure data validity, every assay should include several controls:
-
Negative/Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve this compound. This helps to determine the effect of the solvent itself on the assay outcome.
-
Positive Control: A known compound that elicits the expected effect (e.g., a known anti-inflammatory drug like dexamethasone for an inflammation assay). This confirms that the assay system is working correctly.
-
Untreated Control: Cells that are not treated with any compound or vehicle. This provides a baseline for the assay.
Troubleshooting Guide
This guide addresses common issues encountered during this compound bioassays in a question-and-answer format.
Q: I am observing high variability and poor reproducibility in my results. What could be the cause? A: High variability is a common issue in cell-based assays and can stem from several factors.[10][11]
-
Cell Health and Confluency: Ensure your cells are healthy, within a low passage number, and seeded at a consistent density.[12] Over-confluent or unhealthy cells will respond inconsistently.[12]
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes, can introduce significant errors.[12] Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
-
Inconsistent Incubation Times: Ensure that incubation times for compound treatment and reagent addition are kept consistent across all plates and experiments.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in concentration and cell stress.[12] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.
Q: My this compound sample is showing cytotoxicity at concentrations where I expect to see anti-inflammatory activity. How can I resolve this? A: Cytotoxicity can mask the specific bioactivity you are trying to measure.[8]
-
Conduct a Dose-Response Cytotoxicity Assay: First, determine the concentration range at which this compound is toxic to your specific cell line. Use a standard cytotoxicity assay like MTS or MTT.[13][14] This will help you identify a non-toxic concentration range for your functional assays.
-
Reduce Incubation Time: Shortening the exposure time of the cells to this compound may reduce cytotoxicity while still allowing for the observation of the desired anti-inflammatory effect.
-
Use a More Sensitive Assay: Some assays are more sensitive than others. An assay that measures a direct marker of inflammation (e.g., cytokine production via ELISA) might detect effects at lower, non-toxic concentrations of your compound.
Q: The positive control for my anti-inflammatory assay is working, but this compound shows no effect. What should I do? A: This suggests the issue may lie with the compound itself or its interaction with the assay system.
-
Check Compound Stability and Solubility: this compound might be degrading in your culture medium or precipitating out of solution.[9][15] Visually inspect the wells for any precipitate after adding the compound. You can also try preparing fresh stock solutions.
-
Re-evaluate the Mechanism of Action: this compound may not be acting through the specific pathway that your assay is designed to measure.[16][17][18] For example, if you are using an NF-κB reporter assay, the compound might be acting on a different inflammatory pathway. Consider using a more general, phenotypic screen first, like measuring the production of a key inflammatory cytokine like TNF-α or IL-6.[19]
-
Increase Compound Concentration: If you have already confirmed the non-toxic concentration range, you may need to test higher concentrations within that safe window.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol is used to determine the cytotoxic effects of this compound. The MTS assay is a colorimetric method for assessing cell viability, where a tetrazolium salt is reduced by viable cells to form a colored formazan product.[14]
Materials:
-
Cell line of choice (e.g., RAW 264.7 macrophages)
-
Complete culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well clear flat-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.[12]
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., ≤ 0.5%).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: In Vitro Anti-Inflammatory Activity using Albumin Denaturation Assay
This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[20][21][22]
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
This compound
-
Diclofenac sodium (positive control)
-
Spectrophotometer or microplate reader (absorbance at 660 nm)
Procedure:
-
Reaction Mixture Preparation: Prepare a 5 mL reaction mixture containing 0.2 mL of egg albumin and 2.8 mL of PBS.[20]
-
Compound Addition: Add 2 mL of varying concentrations of this compound (e.g., 10-500 µg/mL) to the reaction mixture. A similar set of solutions should be prepared for the positive control, diclofenac sodium.[22]
-
Control Sample: Prepare a control sample using 2 mL of distilled water instead of the compound.
-
Incubation: Incubate all samples at 37°C for 15-20 minutes.[20][21]
-
Heat-Induced Denaturation: Induce denaturation by heating the samples at 70°C in a water bath for 5-20 minutes.[20][21]
-
Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = (Absorbance_Control - Absorbance_Sample) / Absorbance_Control * 100
Quantitative Data Presentation
Clear presentation of quantitative data is essential for interpreting results.
Table 1: Effect of Vehicle (DMSO) Concentration on RAW 264.7 Cell Viability.
| DMSO Concentration (%) | Average Cell Viability (%) | Standard Deviation |
|---|---|---|
| 0.0 (Control) | 100 | 4.5 |
| 0.1 | 98.2 | 5.1 |
| 0.25 | 96.5 | 4.8 |
| 0.5 | 92.1 | 5.5 |
| 1.0 | 75.4 | 6.2 |
| 2.0 | 43.8 | 7.1 |
This table helps determine the maximum non-toxic concentration of the solvent for subsequent experiments.
Table 2: Dose-Dependent Cytotoxicity of this compound on RAW 264.7 Cells after 48h.
| This compound (µM) | Average Cell Viability (%) | Standard Deviation |
|---|---|---|
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 95.7 | 4.9 |
| 5 | 91.3 | 5.4 |
| 10 | 85.6 | 6.1 |
| 25 | 60.2 | 7.3 |
| 50 | 35.8 | 6.8 |
| 100 | 12.1 | 4.5 |
This table summarizes the results of a cytotoxicity assay to identify the IC50 and the appropriate concentration range for functional assays.
Visualizations: Pathways and Workflows
Canonical NF-κB Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway, a common target for anti-inflammatory compounds. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals (like TNF-α or LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[5][6]
Caption: Hypothesized mechanism of this compound via inhibition of the NF-κB pathway.
Experimental Workflow for Cell-Based Assays
This diagram outlines a typical workflow for conducting a cell-based bioassay with this compound.
Caption: A standard workflow for executing cell-based bioassays.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues in bioassays.
Caption: A decision tree for troubleshooting common bioassay problems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. exaly.com [exaly.com]
- 4. Apoptosis Induced by (+)-Betulin Through NF-κB Inhibition in MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. go.zageno.com [go.zageno.com]
- 12. biocompare.com [biocompare.com]
- 13. Testing Cytotoxic Activity of Drug Candidates | Biomedica [bmgrp.com]
- 14. Assessing Acanthamoeba cytotoxicity: comparison of common cell viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of action of bisimidazoacridones, new drugs with potent, selective activity against colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn’s stem bark isolate through molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]
- 22. farmaciajournal.com [farmaciajournal.com]
Technical Support Center: Cell-Based Experiments with Betulalbuside A
Disclaimer: Information currently available in scientific literature specifically for Betulalbuside A is limited. This guide has been developed using data from the closely related and well-studied pentacyclic triterpenoid, Betulinic Acid . Researchers should use this information as a starting point and optimize protocols for their specific experimental conditions with this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during cell-based experiments with pentacyclic triterpenoid compounds like this compound.
Q1: I'm having trouble dissolving this compound for my cell culture experiments. What solvent should I use?
A1: Pentacyclic triterpenoids, including Betulinic Acid, are known for their poor aqueous solubility.[1][2][3][4][5]
-
Primary Recommendation: Dissolve this compound in a small amount of 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Working Concentration: Further dilute the stock solution in your cell culture medium to achieve the final desired concentration.
-
Crucial Consideration: Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) and consistent across all wells, including vehicle controls, as DMSO can be toxic to cells at higher concentrations.
Q2: My cytotoxicity assay results are inconsistent and not reproducible. What could be the cause?
A2: Inconsistent results in cytotoxicity assays can arise from several factors:
-
Compound Precipitation: The compound may be precipitating out of the culture medium at the tested concentrations. Visually inspect the wells under a microscope for any signs of precipitation. If observed, you may need to lower the concentration range or explore alternative solubilization methods.
-
High Well-to-Well Variability: This can be due to inconsistent cell seeding, "edge effects" in multi-well plates from evaporation, or pipetting errors. Ensure you have a single-cell suspension before seeding, avoid using the outer wells of the plate (or fill them with sterile PBS to maintain humidity), and use calibrated pipettes.
-
Assay Interference: Some compounds can interfere with the assay reagents. For example, in an MTT assay, the compound might directly reduce the MTT reagent, leading to false-positive results. It is recommended to run a cell-free control with the compound and the assay reagent to check for any direct interaction.
Q3: I am not observing the expected level of apoptosis after treating cells with this compound. What should I check?
A3: If you are not seeing apoptosis, consider the following:
-
Insufficient Concentration or Duration: The concentration of this compound may be too low, or the treatment duration may be too short to induce apoptosis. Refer to the IC50 values of related compounds like Betulinic Acid (see Table 1) as a starting point for determining an appropriate concentration range. Perform a time-course experiment to identify the optimal treatment duration.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. The cell line you are using may be resistant to this compound-induced apoptosis.
-
Apoptotic Cell Detachment: In adherent cell cultures, apoptotic cells may detach and float into the supernatant. When harvesting cells for analysis, be sure to collect both the adherent cells and the cells from the supernatant to avoid underestimating the apoptotic population.
-
Assay Timing: Apoptosis is a dynamic process. If you are analyzing at a very late time point, you may be observing secondary necrosis. An early to mid-stage time point is often optimal for detecting apoptosis.
Q4: I am seeing non-specific bands or high background in my Western blot analysis of apoptosis markers. How can I improve this?
A4: High background and non-specific bands in Western blotting are common issues. Here are some troubleshooting tips:
-
Blocking: Ensure that the blocking step is sufficient. You can try increasing the blocking time or using a different blocking agent (e.g., BSA instead of non-fat dry milk, or vice versa), as some antibodies have preferences.
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too high. Titrate your antibodies to find the optimal dilution that provides a strong signal with minimal background.
-
Washing Steps: Increase the number or duration of your washing steps after primary and secondary antibody incubations to remove non-specifically bound antibodies.
-
Membrane Handling: Always handle the membrane with forceps to avoid contamination from skin proteins. Ensure the membrane does not dry out at any stage.
Quantitative Data Summary (Based on Betulinic Acid)
The following tables summarize quantitative data for Betulinic Acid, which can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of Betulinic Acid in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| MCF-7 | Breast Adenocarcinoma | ~54.97 (48h) | MTT | [6] |
| PC-3 | Prostate Cancer | ~32.46 | MTT/SRB | [7] |
| A549 | Lung Carcinoma | ~15.51 | MTT/SRB | [7] |
| HeLa | Cervical Carcinoma | Not specified | MTT | [8] |
| HT-29 | Colon Adenocarcinoma | ~84.5 (48h) | MTT | [6] |
| U937 | Myeloid Leukemia | Not specified | Not specified | [9][10] |
Table 2: Effect of Betulinic Acid on Apoptosis-Related Protein Expression
| Protein | Function | Effect of Betulinic Acid Treatment | Reference |
| Bax | Pro-apoptotic | Upregulation | [9][10][11][12][13] |
| Bcl-2 | Anti-apoptotic | Downregulation | [9][11][12][13] |
| Cleaved Caspase-3 | Executioner Caspase | Upregulation | [9][12] |
| Cleaved Caspase-9 | Initiator Caspase | Upregulation | [9][12] |
| PARP | DNA Repair Enzyme | Cleavage | [9] |
Experimental Protocols
Cytotoxicity Assay (MTT-Based)
This protocol is adapted for determining the cytotoxic effects of compounds like this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be consistent and non-toxic (<0.5%). Replace the old medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[14][15][16][17]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well to dissolve the formazan crystals. Mix thoroughly.[14][15]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[14][15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis using flow cytometry.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the determined time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin (if necessary, but handle with care as it can affect membrane integrity).[18]
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[19][20]
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[19][20]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19][20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[19] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis of Apoptosis Markers
This protocol outlines the steps for detecting changes in apoptosis-related proteins.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for your target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Workflow for a typical MTT-based cytotoxicity assay.
Caption: Workflow for apoptosis detection via Annexin V/PI staining.
Caption: A plausible intrinsic apoptosis pathway activated by Betulinic Acid.
References
- 1. US6656970B2 - Method and compositions for solubilization of pentacyclic triterpenes - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Pentacyclic Triterpenoids-Based Ionic Compounds: Synthesis, Study of Structure–Antitumor Activity Relationship, Effects on Mitochondria and Activation of Signaling Pathways of Proliferation, Genome Reparation and Early Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anti-cancer effect of betulinic acid in u937 human leukemia cells is mediated through ROS-dependent cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Betulinic Acid Modulates the Expression of HSPA and Activates Apoptosis in Two Cell Lines of Human Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. bdbiosciences.com [bdbiosciences.com]
- 19. Annexin V Staining Protocol [bdbiosciences.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Apoptosis western blot guide | Abcam [abcam.com]
- 22. pubcompare.ai [pubcompare.ai]
Technical Support Center: Refining HPLC Protocols for Betulalbuside A and Related Triterpenoid Saponin Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of Betulalbuside A and other triterpenoid saponins from Betula species.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and similar compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Very Small Peaks | - Low Sample Concentration: The concentration of this compound in the sample is below the detection limit of the instrument. - Improper Sample Preparation: Incomplete extraction or degradation of the analyte during preparation. - Detector Issue: The detector is not set to the appropriate wavelength or is malfunctioning. Triterpenoid saponins often lack strong chromophores, making UV detection challenging. - Injection Problem: The autosampler or manual injector is not working correctly. | - Concentrate the sample or inject a larger volume. - Optimize the extraction procedure. Consider using ultrasonic-assisted extraction. Ensure the sample is protected from excessive heat and pH changes. - Use a lower wavelength for UV detection (e.g., 195-210 nm).[1] Consider using a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) for better sensitivity.[2][3] - Check the injection system for leaks or blockages. |
| Poor Peak Shape (Tailing or Fronting) | - Column Overload: Injecting too much sample onto the column. - Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization and, consequently, the peak shape of acidic or basic analytes. - Column Degradation: The stationary phase of the column is deteriorating. - Secondary Interactions: Interactions between the analyte and the stationary phase other than the primary mode of separation. | - Dilute the sample. - Adjust the pH of the mobile phase. For acidic compounds like some triterpenoids, adding a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) can improve peak shape.[1] - Replace the column. Use a guard column to protect the analytical column. - Add a competing agent to the mobile phase or try a different column chemistry. |
| Poor Resolution | - Suboptimal Mobile Phase Composition: The mobile phase is not strong or weak enough to separate the compounds of interest. - Inadequate Column: The column does not have sufficient resolving power for the sample matrix. - Flow Rate is Too High: A high flow rate can lead to band broadening and decreased resolution. | - Optimize the mobile phase gradient or isocratic composition. For complex samples, a gradient elution is often necessary. - Use a column with a smaller particle size, a longer length, or a different stationary phase. C18 columns are commonly used for triterpenoid analysis.[1] - Reduce the flow rate. |
| Baseline Noise or Drift | - Contaminated Mobile Phase: Impurities in the solvents or additives. - Air Bubbles in the System: Bubbles in the pump or detector can cause baseline fluctuations. - Column Bleed: The stationary phase is leaching from the column. - Detector Fluctuation: The detector lamp is failing or the temperature is unstable. | - Use high-purity HPLC-grade solvents and fresh mobile phase. Filter and degas the mobile phase before use. - Purge the HPLC system to remove any air bubbles. - Wash the column with a strong solvent or replace it if the bleed is excessive. - Allow the detector to warm up properly. Check the lamp's lifespan and replace if necessary. |
| Inconsistent Retention Times | - Fluctuations in Pump Flow Rate: The pump is not delivering a consistent flow of the mobile phase. - Changes in Mobile Phase Composition: Inaccurate mixing of solvents or evaporation of a volatile solvent. - Column Temperature Variation: The temperature of the column is not stable. - Column Equilibration: The column is not properly equilibrated with the mobile phase before injection. | - Service the pump, check for leaks, and ensure the seals are in good condition. - Prepare fresh mobile phase and keep the solvent reservoirs capped. - Use a column oven to maintain a constant temperature.[1] - Ensure the column is equilibrated for a sufficient amount of time before starting the analytical run. |
Frequently Asked Questions (FAQs)
Q1: What is a typical HPLC setup for the analysis of this compound and related triterpenoid saponins?
A1: A common setup involves a Reverse-Phase HPLC (RP-HPLC) system with a C18 column.[1] Due to the weak UV absorbance of many saponins, detection can be performed at low wavelengths (e.g., 195-210 nm).[1] Alternatively, an ELSD or a Mass Spectrometer (MS) can be used for more sensitive and specific detection.[2][3]
Q2: What are the recommended mobile phases for the separation of triterpenoid saponins?
A2: A gradient elution using a mixture of acetonitrile and water is frequently employed.[1] To improve peak shape and resolution, a small amount of acid, such as 0.1% phosphoric acid or formic acid, is often added to the aqueous phase.[1]
Q3: How can I improve the detection of this compound if I only have a UV detector?
A3: Since triterpenoid saponins often lack strong chromophores, detection at low UV wavelengths, such as 195-210 nm, is a common strategy.[1] However, be aware that this can increase baseline noise as many solvents and additives also absorb at these wavelengths. Ensure you are using high-purity solvents.
Q4: What are the key considerations for sample preparation when analyzing this compound from plant extracts?
A4: The choice of extraction solvent is crucial. Ethanol or methanol are often used for extracting triterpenoids.[4] Ultrasonic-assisted extraction can enhance efficiency.[1] It is also important to consider the stability of this compound during extraction and to avoid harsh conditions (e.g., high temperatures, strong acids or bases) that could lead to degradation.
Q5: My retention times are shifting between runs. What should I check first?
A5: First, ensure that your mobile phase is properly prepared, mixed, and degassed. Then, check for any leaks in the system, particularly around the pump heads and fittings. Confirm that the column is properly equilibrated before each injection and that the column temperature is stable and consistent.
Experimental Protocol Example: Analysis of Triterpenoids from Betula Species
This protocol is a general guideline based on methods used for similar compounds and should be optimized for the specific analysis of this compound.
1. Sample Preparation (Ultrasonic-Assisted Extraction)
-
Weigh 1.0 g of dried and powdered Betula bark or leaf material into a flask.
-
Add 20 mL of 70% ethanol.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm or ELSD/MS |
Visualizations
Caption: General workflow for the HPLC analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Navigating In Vivo Studies with Betulalbuside A: A Technical Support Guide
For researchers and drug development professionals embarking on in vivo studies with Betulalbuside A, a monoterpene glucoside with promising anti-inflammatory properties, optimizing the dosage is a critical first step. This guide provides a comprehensive technical support center, including troubleshooting advice and frequently asked questions, to navigate the complexities of establishing an effective and safe dose for your preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in an in vivo study?
A1: As this compound is a relatively novel compound, there is limited publicly available data on established in vivo dosages. Therefore, it is crucial to perform a dose-range finding study. A common approach is to start with a wide range of doses, for example, 1, 10, and 100 mg/kg, to observe for any signs of toxicity and to identify a potential therapeutic window. The choice of initial doses can also be informed by the in vitro effective concentration (e.g., EC50 or IC50) of this compound in relevant cell-based assays.
Q2: How should I formulate this compound for in vivo administration?
A2: The formulation of this compound, a monoterpene glycoside, will depend on the intended route of administration. For oral administration, it may be soluble in water or aqueous solutions. However, for other routes like intraperitoneal or intravenous injection, solubility and stability in a physiologically compatible vehicle are critical. It is recommended to test the solubility of this compound in common vehicles such as saline, PBS, or solutions containing solubilizing agents like Tween 80 or DMSO. Always ensure the final concentration of any organic solvent is minimal and well-tolerated by the animal model.
Q3: What are the potential signs of toxicity I should monitor for?
A3: During in vivo studies, it is essential to monitor for a range of clinical signs of toxicity. These can include, but are not limited to, changes in body weight, food and water consumption, behavior (e.g., lethargy, agitation), and physical appearance (e.g., ruffled fur, hunched posture). In dose-finding studies, it is advisable to include a control group receiving only the vehicle to differentiate between compound-related toxicity and effects of the administration procedure.
Q4: What efficacy endpoints can be used to evaluate the anti-inflammatory effects of this compound in vivo?
A4: The choice of efficacy endpoints will depend on the specific in vivo model of inflammation being used. For acute inflammation models, such as carrageenan-induced paw edema, endpoints can include measuring the change in paw volume. For more chronic models, endpoints might include histological analysis of inflammatory cell infiltration, measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in tissue or serum, and assessment of pain or functional impairment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable therapeutic effect at tested doses. | - Insufficient dosage. - Poor bioavailability. - Inappropriate route of administration. - Rapid metabolism of the compound. | - Increase the dose in a stepwise manner. - Consider a different route of administration that may improve bioavailability (e.g., intraperitoneal instead of oral). - Analyze the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion (ADME). |
| High variability in animal response. | - Inconsistent formulation. - Variability in animal health or genetics. - Inconsistent administration technique. | - Ensure the formulation is homogenous and stable. - Use animals from a reputable supplier with a consistent genetic background. - Standardize the administration procedure and ensure all personnel are properly trained. |
| Signs of toxicity at the lowest effective dose. | - Narrow therapeutic window. - Off-target effects of the compound. | - Test intermediate doses to identify a potential therapeutic range with an acceptable safety margin. - Consider modifying the dosing regimen (e.g., less frequent administration). - Investigate the mechanism of toxicity through further in vitro and in vivo studies. |
| Precipitation of the compound upon administration. | - Poor solubility of the formulation. - Interaction with physiological fluids. | - Re-evaluate the formulation to improve solubility. This may involve adjusting the pH, using a different vehicle, or adding a suitable solubilizing agent. - Prepare fresh formulations immediately before use. |
Experimental Protocols
Dose-Range Finding Study Protocol
-
Animal Model: Select a suitable rodent model (e.g., mice or rats) relevant to the inflammatory condition being studied.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to different dose groups, including a vehicle control group (n=3-5 animals per group).
-
Dose Preparation: Prepare fresh formulations of this compound at the desired concentrations in a suitable vehicle.
-
Administration: Administer the assigned dose to each animal via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-administration). Record body weights daily.
-
Endpoint: The study can be terminated after a predetermined observation period (e.g., 7 days), or earlier if severe toxicity is observed.
-
Data Analysis: Analyze the data to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity.
Carrageenan-Induced Paw Edema Model for Efficacy Testing
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Group Allocation: Randomly assign animals to a control group, a this compound treatment group, and a positive control group (e.g., indomethacin).
-
Compound Administration: Administer this compound or the positive control at the predetermined optimal dose one hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Data Presentation
Table 1: Hypothetical Dose-Range Finding Data for this compound in Mice
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Change (%) |
| Vehicle | 5 | 0/5 | None observed | +2.5 |
| 10 | 5 | 0/5 | None observed | +2.1 |
| 50 | 5 | 0/5 | Mild lethargy at 1h | -0.5 |
| 100 | 5 | 1/5 | Lethargy, ruffled fur | -5.2 |
| 200 | 5 | 3/5 | Severe lethargy, ataxia | -10.8 |
Table 2: Hypothetical Efficacy Data of this compound in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Control (Vehicle) | - | 0.85 ± 0.07 | - |
| This compound | 20 | 0.52 ± 0.05 | 38.8 |
| Indomethacin | 10 | 0.41 ± 0.04 | 51.8 |
Visualizations
Caption: Workflow for in vivo dosage optimization.
Caption: Hypothetical anti-inflammatory signaling pathway.
Validation & Comparative
A Comparative Analysis of the Biological Activities of Betulalbuside A and Betulinic Acid
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of two natural compounds: Betulalbuside A and Betulinic acid. Due to a significant disparity in the available research, this guide will primarily focus on the well-documented bioactivities of Betulinic acid, while highlighting the current knowledge gap regarding this compound.
Introduction
Betulinic acid is a naturally occurring pentacyclic triterpenoid found in the bark of several plant species, most notably the white birch (Betula pubescens), from which it derives its name.[1] It has garnered significant scientific interest due to its diverse pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities.[1][2][3] this compound is a triterpenoid glycoside also found in Betula species. While structurally related to other bioactive compounds from this genus, there is a notable lack of publicly available scientific literature detailing its specific biological activities.
This guide aims to provide a comprehensive summary of the existing experimental data for Betulinic acid to serve as a valuable resource for researchers. The absence of data for this compound underscores a potential area for future investigation in the field of natural product pharmacology.
Anticancer Activity of Betulinic Acid
Betulinic acid has demonstrated potent cytotoxic activity against a variety of cancer cell lines.[1][2][4][5] A key mechanism of its anticancer action is the direct induction of apoptosis through the mitochondrial pathway.[1][4] This process involves the permeabilization of the mitochondrial membrane, leading to the release of pro-apoptotic factors.[4] Notably, Betulinic acid has shown selectivity for tumor cells with minimal toxicity to normal cells, suggesting a favorable therapeutic window.[1][4]
Quantitative Data: In Vitro Cytotoxicity of Betulinic Acid
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Human promyelocytic leukemia | 5.7 (after 72h) | [2] |
| K-562 | Human leukemia | 21.26 µg/mL (at 24h) | [2] |
| WI-38 | Human fibroblast | 1.3 | [6] |
| VA-13 | Malignant tumor cells | 11.6 | [6] |
| HepG2 | Human liver tumor | 21 | [6] |
| A549 | Human lung carcinoma | 7.19 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic effects of Betulinic acid are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Procedure:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of Betulinic acid (or a vehicle control) for a defined period (e.g., 24, 48, or 72 hours).
-
Following treatment, the MTT reagent is added to each well and incubated for a few hours.
-
During this incubation, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Signaling Pathway: Betulinic Acid-Induced Apoptosis
Caption: Betulinic acid directly targets mitochondria to induce apoptosis.
Anti-inflammatory Activity of Betulinic Acid
Betulinic acid has demonstrated significant anti-inflammatory properties in various experimental models.[2][7][8] It has been shown to modulate the production of key inflammatory mediators. For instance, in a mouse model of endotoxic shock, Betulinic acid treatment led to a significant reduction in the pro-inflammatory cytokine TNF-α and an increase in the anti-inflammatory cytokine IL-10.[2][7]
Quantitative Data: Anti-inflammatory Effects of Betulinic Acid
| Model | Effect | Dosage | Reference |
| Mouse model of endotoxic shock | 100% survival against lethal dose of LPS | 67 mg/kg | [7] |
| LPS-stimulated macrophages | Inhibition of TNF-α and NO production | - | [7] |
| LPS-stimulated macrophages | Increased IL-10 production | - | [7] |
| Carrageenan-induced paw edema | Reduction in edema | 10-100 mg/kg (oral) | [8] |
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This in vitro assay is widely used to screen for anti-inflammatory activity.
Procedure:
-
Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
-
The cells are pre-treated with different concentrations of Betulinic acid for a specific duration.
-
Inflammation is then induced by stimulating the cells with LPS.
-
After a defined incubation period, the cell culture supernatant is collected.
-
The levels of inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-10 in the supernatant are quantified using specific assays (e.g., Griess assay for NO, ELISA for cytokines).
-
A reduction in pro-inflammatory mediators and an increase in anti-inflammatory mediators in the presence of Betulinic acid indicate its anti-inflammatory potential.
Signaling Pathway: Modulation of Inflammatory Response by Betulinic Acid
Caption: Betulinic acid's anti-inflammatory mechanism.
Antiviral Activity of Betulinic Acid
Betulinic acid has been reported to possess antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).[2][6][9] For HIV, it has been shown to inhibit replication.[2][6] In the case of HSV, both Betulinic acid and its derivatives have demonstrated inhibitory effects on viral replication.[9]
Quantitative Data: Antiviral Activity of Betulinic Acid
| Virus | Cell Line | EC50 / IC50 | Reference |
| HIV-1 | H9 lymphocyte cells | EC50: 1.4 µM | [6] |
| HSV-2 | - | IC50: 1.6 µM | [9] |
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the antiviral efficacy of a compound.
Procedure:
-
A confluent monolayer of host cells is infected with a known concentration of the virus.
-
After a short adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) with or without various concentrations of Betulinic acid.
-
The plates are incubated for a period that allows for the formation of viral plaques (localized areas of cell death).
-
The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
The number of plaques in the treated wells is counted and compared to the number in the untreated control wells.
-
The concentration of the compound that reduces the number of plaques by 50% (EC50) is calculated.
This compound: A Knowledge Gap
A thorough search of scientific databases and literature reveals a significant lack of published experimental data on the biological activities of this compound. While its chemical structure is known and it is commercially available for research purposes, its pharmacological profile remains largely uninvestigated. As a triterpenoid glycoside from the Betula genus, it is plausible that this compound may possess some of the biological activities observed in other related compounds like Betulinic acid. However, without experimental evidence, any such claims would be purely speculative.
Conclusion
Betulinic acid is a well-characterized natural product with a broad spectrum of promising biological activities, including potent anticancer, anti-inflammatory, and antiviral effects. The mechanisms underlying these activities are being actively investigated, with a significant amount of quantitative data available to support its therapeutic potential.
In stark contrast, this compound remains an understudied compound. The absence of data on its biological activities presents a clear research opportunity. Future studies are warranted to isolate and characterize the pharmacological properties of this compound, which could potentially unveil a new bioactive molecule from the rich chemical diversity of the Betula genus. A direct and meaningful comparison of the biological activities of this compound and Betulinic acid will only be possible once such experimental data for this compound becomes available.
References
- 1. Triterpenoid Extractives in the Outer Bark of Betula lenta (Black Birch) | Semantic Scholar [semanticscholar.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Synthesis and Investigation of Biological Activity of New Betulonic Acid Derivatives Containing 1,2,3-Triazole Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compound: BETULALBUSIDES A (CHEMBL1779145) - ChEMBL [ebi.ac.uk]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. Medicinal plants of the genus Betula—Traditional uses and a phytochemical–pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification and isolation of pharmacologically active triterpenes in Betuale cortex, Betula pendula Roth., Betulaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Betulalbuside A Experimental Results: A Comparative Analysis
Initial investigations into Betulalbuside A have revealed a significant scarcity of direct experimental data, making a conclusive assessment of the reproducibility of its specific biological activities challenging. The available scientific literature primarily focuses on its aglycone parent compounds, betulin and betulinic acid, and their various glycoside derivatives. This guide, therefore, provides a comparative analysis of the experimental results for these closely related and extensively studied alternatives to offer a predictive framework for the potential activities of this compound.
This compound is putatively a glycoside of a lupane-type triterpene, likely isolated from a species of the Betula genus, commonly known as birch trees. The biological activities of such glycosides are often modulated by the nature and position of the sugar moieties attached to the triterpene scaffold. Glycosylation can significantly impact the solubility, bioavailability, and pharmacological properties of the parent compound.
Comparative Analysis of Anti-inflammatory and Anticancer Activities
To provide a basis for understanding the potential therapeutic effects of this compound, this section summarizes the experimental data for its parent compounds, betulin and betulinic acid, along with representative data for their glycoside derivatives.
Anti-inflammatory Activity
Betulinic acid and its derivatives have demonstrated notable anti-inflammatory properties. These effects are often attributed to the inhibition of pro-inflammatory mediators and signaling pathways.
| Compound/Alternative | Experimental Model | Key Findings | Reference |
| Betulinic Acid | LPS-stimulated murine macrophages | Inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production. | [1] |
| Carrageenan-induced paw edema in rats | Significant reduction in paw edema. | [1] | |
| Dextran sulfate sodium (DSS)-induced colitis in mice | Amelioration of disease activity index and reduction in inflammatory markers. | [2] | |
| Betulin | LPS-stimulated RAW 264.7 macrophages | Decreased production of TNF-α and IL-6. | [3] |
| Betulinic Acid Glycosides | General observation | Increased water solubility, potentially leading to improved bioavailability and in vivo efficacy. | [4] |
Anticancer Activity
The anticancer properties of betulinic acid and its derivatives are well-documented, with induction of apoptosis in cancer cells being a primary mechanism of action.
| Compound/Alternative | Cell Line/Model | IC50/Key Findings | Reference |
| Betulinic Acid | Human melanoma (MEL-2) cells | Induction of apoptosis via a direct effect on mitochondria. | [5][6] |
| Human breast cancer (MCF-7) cells | Cytotoxic with an IC50 in the low micromolar range. | [6] | |
| Human prostate cancer (PC-3) cells | Inhibition of tumor growth in xenograft models. | [7] | |
| Betulin | Various cancer cell lines (e.g., HeLa, A549, HepG2, MCF-7) | IC50 values ranging from 10–15 µg/mL. | [3] |
| Betulinic Acid Glycosides | Human lung carcinoma (A-549), colorectal adenocarcinoma (DLD-1) | Some glycosides show enhanced cytotoxicity compared to betulinic acid. | [4] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for the evaluation of the anti-inflammatory and anticancer activities of betulin, betulinic acid, and their derivatives. These protocols can serve as a template for designing experiments to assess the reproducibility of reported findings and for the evaluation of new compounds like this compound.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).
-
Incubation: Cells are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
In Vitro Anticancer Assay: MTT Cell Viability Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are maintained in an appropriate culture medium.
-
Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with a range of concentrations of the test compound for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways implicated in the biological activities of betulinic acid and a general workflow for its isolation and evaluation.
References
- 1. Frontiers | Anti-Inflammatory Activities of Betulinic Acid: A Review [frontiersin.org]
- 2. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Betulinic Acid Glycosides: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Betulinic acid: a natural product with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Cross-Validation of Betulalbuside A's Mechanism of Action: A Comparative Guide Based on Related Triterpenoids
Disclaimer: Direct experimental data on the mechanism of action of Betulalbuside A is limited in the current scientific literature. This guide provides a comparative analysis of its closely related and well-researched parent compounds, Betulin and Betulinic Acid, to infer potential mechanisms of action for this compound. The information presented here should serve as a foundation for further experimental validation of this compound's specific biological activities.
Betulin and its derivative, Betulinic Acid, are naturally occurring pentacyclic triterpenes that have garnered significant interest in the scientific community for their diverse pharmacological properties.[1] These compounds have demonstrated anti-inflammatory, anti-cancer, and neuroprotective effects in a variety of preclinical models. This guide will compare the known mechanisms of action of Betulin and Betulinic Acid to provide a framework for understanding the potential biological activities of this compound.
Comparative Analysis of Biological Activities
Betulin and Betulinic Acid exhibit a range of biological effects, with Betulinic Acid often demonstrating more potent activity in certain assays. Both compounds have been shown to modulate key signaling pathways involved in inflammation, apoptosis, and cellular stress responses.
Table 1: Comparison of In Vitro Anti-Inflammatory and Cytotoxic Activities
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Betulin | Murine Macrophages (P388D1) | IL-6 Secretion | IL-6 Reduction | More potent than dexamethasone | [1][2] |
| Betulinic Acid | Murine Macrophages (P388D1) | IL-6 Secretion | IL-6 Reduction | More potent than dexamethasone | [1][2] |
| Betulin | Canine Cancer Cell Lines (CL-1, CLBL-1, D-17) | MTT Assay | IC50 | CL-1: 27 µM, CLBL-1: 28.9 µM, D-17: 22.73 µM | [3] |
| Betulinic Acid | Canine Cancer Cell Lines (CL-1, CLBL-1, D-17) | MTT Assay | IC50 | CL-1: 23.50 µM, CLBL-1: 18.2 µM, D-17: 18.59 µM | [3] |
| Betulinic Acid | Human Colon Cancer (RKO, SW480) | Growth Inhibition | Concentration | ≥ 5 µM | [4] |
Table 2: Comparison of In Vivo Anti-Tumor and Anti-Inflammatory Activities
| Compound | Animal Model | Condition | Key Finding | Reference |
| Betulinic Acid | Athymic Nude Mice (RKO cell xenograft) | Colon Cancer | Significant inhibition of tumor growth at 25 mg/kg/day | [4] |
| Betulin Derivative (Compound 9) | Mice | Carrageenan-induced paw inflammation | Significant suppression of inflammation | [5] |
| Betulinic Acid | Mice | Acute Pancreatitis | Reduced severity of pancreatitis and inflammation | [6] |
Mechanisms of Action: A Comparative Overview
Anti-Inflammatory Mechanism: Inhibition of the NF-κB Pathway
Both Betulin and Betulinic Acid have been shown to exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7][8][9] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
The canonical NF-κB pathway is activated by various inflammatory stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of target genes, including those for cytokines like IL-6 and enzymes like COX-2.[6][7]
Betulin and Betulinic Acid intervene in this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory mediators.[6][7]
Anti-Cancer Mechanism: Induction of the Intrinsic Apoptotic Pathway
A primary anti-cancer mechanism of Betulin and Betulinic Acid is the induction of apoptosis, or programmed cell death, in cancer cells.[10][11][12] They primarily trigger the intrinsic (mitochondrial) pathway of apoptosis.[11]
This pathway involves the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c.[11] Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, leading to cell death.[11][13] Studies have shown that these compounds can induce apoptosis in various cancer cell lines, including breast cancer, cervical cancer, and leukemia.[10][11][14]
Neuroprotective Mechanism: Modulation of PI3K/Akt and DJ-1/Akt/Nrf2 Signaling
Recent studies have highlighted the neuroprotective potential of Betulin and its derivatives.[15][16][17] The proposed mechanisms involve the modulation of pro-survival and antioxidant signaling pathways.
One key pathway is the PI3K/Akt signaling cascade, which plays a critical role in promoting cell survival and inhibiting apoptosis.[16][18] Betulin has been shown to activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins, thereby promoting neuronal survival.[16][18]
Furthermore, Betulin has been identified as an agonist of the DJ-1 protein.[17] DJ-1 is a multifunctional protein with roles in antioxidant defense and protection against oxidative stress. By inducing DJ-1 expression, Betulin can activate the Akt and Nrf2 pathways. Nrf2 is a transcription factor that regulates the expression of antioxidant enzymes. This dual activation of Akt and Nrf2 pathways contributes to the neuroprotective effects by reducing oxidative injury and neuronal apoptosis.[17]
Experimental Protocols
The following are generalized protocols for key experiments commonly used to assess the biological activities of compounds like Betulin and Betulinic Acid.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of a compound on cancer cells.[19][20]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.[19]
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., Betulin, Betulinic Acid) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Apoptosis Assay (Western Blot for Cleaved Caspase-3)
This assay is used to detect the induction of apoptosis by measuring the activation of key apoptotic proteins.[21][22]
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation involves cleavage into active fragments. Western blotting can detect the presence of these cleaved fragments, indicating that apoptosis has been initiated.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compound for a specified time. Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the cleaved caspase-3 band indicates the level of apoptosis.
NF-κB Inhibition Assay (Western Blot for IκBα Degradation)
This assay assesses the ability of a compound to inhibit the NF-κB pathway by measuring the levels of the inhibitory protein IκBα.[6][7]
Principle: In the canonical NF-κB pathway, activation leads to the phosphorylation and subsequent degradation of IκBα. An effective inhibitor will prevent this degradation, resulting in higher levels of IκBα in treated cells compared to stimulated, untreated cells.
Protocol:
-
Cell Treatment: Pre-treat cells with the test compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α or PMA).
-
Cell Lysis and Protein Quantification: Harvest and lyse the cells, and quantify the protein concentration.
-
Western Blotting: Perform western blotting as described in the apoptosis assay protocol.
-
Antibody Incubation: Use a primary antibody specific for IκBα. A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.
-
Detection and Analysis: Visualize the bands and compare the levels of IκBα between the different treatment groups. A reduction in IκBα degradation in the compound-treated group indicates inhibition of the NF-κB pathway.
Conclusion
While direct evidence for the mechanism of action of this compound is currently lacking, the extensive research on its parent compounds, Betulin and Betulinic Acid, provides a strong foundation for inferring its potential biological activities. The comparative analysis presented in this guide suggests that this compound may possess anti-inflammatory, anti-cancer, and neuroprotective properties, likely mediated through the modulation of key signaling pathways such as NF-κB, the intrinsic apoptotic pathway, and pro-survival pathways like PI3K/Akt.
The provided experimental protocols offer a starting point for researchers to systematically investigate and validate the specific mechanisms of action of this compound. Such studies are crucial to unlock the full therapeutic potential of this and other related natural compounds. Future research should focus on direct in vitro and in vivo studies of this compound to confirm these inferred mechanisms and to establish a clear structure-activity relationship within this class of promising therapeutic agents.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor Activity of Betulinic Acid and Betulin in Canine Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betulinic acid inhibits colon cancer cell and tumor growth and induces proteasome-dependent and -independent downregulation of specificity proteins (Sp) transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betulin Derivatives Effectively Suppress Inflammation in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Betulin, an Anti-Inflammatory Triterpenoid Compound, Regulates MUC5AC Mucin Gene Expression through NF-kB Signaling in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemopreventive and Chemotherapeutic Potential of Betulin and Betulinic Acid: Mechanistic Insights From In Vitro, In Vivo and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Activity of the Acetylenic Derivative of Betulin Phosphate Involves Induction of Necrotic-Like Death in Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Betulin and betulinic acid in cancer research [jpccr.eu]
- 13. mdpi.com [mdpi.com]
- 14. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective Potential of Betulin and Its Drug Formulation with Cyclodextrin—In Vitro Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring the protective effect and molecular mechanism of betulin in Alzheimer's disease based on network pharmacology, molecular docking and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Betulin ameliorates neuronal apoptosis and oxidative injury via DJ-1/Akt/Nrf2 signaling pathway after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Cell Counting & Health Analysis [sigmaaldrich.com]
- 21. Apoptosis western blot guide | Abcam [abcam.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
Unraveling the Efficacy of Betulalbuside A: A Comparative Look at Synthetic vs. Natural Sources
Betulalbuside A, a glycoside of a derivative of the lupane-type triterpene betulin, is a molecule of interest for its potential therapeutic applications. The comparison between its synthetic and natural forms is crucial for understanding its pharmacological profile, scalability for research and production, and potential for therapeutic development. This guide explores the known biological activities, underlying mechanisms, and the methodologies for production and evaluation, drawing from data on betulin and betulinic acid to infer the properties of this compound.
Quantitative Analysis of Biological Activity
Due to the absence of specific quantitative data for this compound, this section presents data for its precursors, betulin and betulinic acid, to provide a baseline for expected efficacy in key therapeutic areas: anticancer and anti-inflammatory activities.
| Compound | Biological Activity | Cell Line/Model | IC50 / Effect |
| Betulinic Acid | Anticancer | Human Gastric Carcinoma (257P) | 2.01 - 6.16 µM[1] |
| Anticancer | Human Pancreatic Carcinoma (181P) | 3.13 - 7.96 µM[1] | |
| Anticancer | Canine Mammary Adenocarcinoma (CL-1) | 23.50 µM[2] | |
| Anticancer | Canine B-cell Lymphoma (CLBL-1) | 18.2 µM[2] | |
| Anticancer | Canine Osteosarcoma (D-17) | 18.59 µM[2] | |
| Anticancer | Human Leukemia (MV4-11) | 18.16 µM[3] | |
| Anticancer | Human Lung Carcinoma (A549) | 15.51 µM[3] | |
| Anticancer | Human Prostate Cancer (PC-3) | 32.46 µM[3] | |
| Anticancer | Human Breast Cancer (MCF-7) | 38.82 µM[3] | |
| Betulin | Anticancer | Human Gastric Carcinoma (257P) | 10.97 - 18.74 µM[1] |
| Anticancer | Human Pancreatic Carcinoma (181P) | 21.09 - 26.5 µM[1] | |
| Anticancer | Canine Mammary Adenocarcinoma (CL-1) | 27 µM[2] | |
| Anticancer | Canine B-cell Lymphoma (CLBL-1) | 28.9 µM[2] | |
| Anticancer | Canine Osteosarcoma (D-17) | 22.73 µM[2] | |
| Betulinic Acid | Anti-inflammatory | Endotoxemia Mouse Model | 100% survival at 67 mg/kg against lethal dose of LPS[4] |
| Anti-inflammatory | Macrophages (LPS-stimulated) | Reduction in TNF-α and NO production[4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are generalized protocols for assays commonly used to evaluate the anticancer and anti-inflammatory activities of compounds like this compound.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7][8]
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., synthetic or natural this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Griess Assay for Nitric Oxide (NO) Production
The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), a key inflammatory mediator.[9][][11][12][13]
-
Cell Culture and Stimulation: Culture cells (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compound.
-
Sample Collection: Collect the cell culture supernatant after a defined incubation period.
-
Griess Reagent Addition: Add Griess Reagent I (sulfanilamide in an acidic solution) to the supernatant, followed by a short incubation. Then, add Griess Reagent II (N-1-napthylethylenediamine dihydrochloride).
-
Incubation: Allow the reaction to proceed for 5-10 minutes at room temperature, protected from light.[11]
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite in the sample is determined from a standard curve.
Signaling Pathways
The biological effects of this compound and its parent compounds are mediated through the modulation of specific signaling pathways. Understanding these pathways is key to elucidating their mechanism of action.
NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[14][15] Its inhibition is a key mechanism for many anti-inflammatory compounds.
Caption: Simplified NF-κB signaling pathway leading to inflammatory gene expression.
Caspase Signaling Pathway in Apoptosis
The anticancer activity of many compounds is mediated by the induction of apoptosis, a form of programmed cell death. The caspase cascade is central to this process.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Identification and Isolation of Pharmacologically Active Triterpenes in Betuale Cortex, Betula Pendula Roth., Betulaceae | Biomolecules and Biomedicine [bjbms.org]
- 4. Methods of Betulin Extraction from Birch Bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Compound: BETULALBUSIDES A (CHEMBL1779145) - ChEMBL [ebi.ac.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorbyt.com [biorbyt.com]
- 9. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Activity of Betulinic Acid: A Review [scirp.org]
- 12. A Review on Preparation of Betulinic Acid and Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Investigation of Biological Activity of New Betulonic Acid Derivatives Containing 1,2,3-Triazole Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Biological Activity of Betulinic Acid: A Review | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
In Vivo Validation of Betulalbuside A: A Comparative Analysis of Therapeutic Potential
To our valued researchers, scientists, and drug development professionals, please be advised that comprehensive in vivo validation data for Betulalbuside A is not currently available in the public domain. Extensive searches for preclinical in vivo studies, including investigations into its anti-inflammatory, neuroprotective, or anticancer activities, have not yielded specific results for this compound.
While the therapeutic potential of this compound remains to be elucidated through rigorous in vivo experimentation, this guide will provide a comparative framework based on the known in vivo activities of structurally related triterpenoid saponins and compounds derived from Betula species, such as betulinic acid and betulin. This information is intended to serve as a foundational resource for future research and development of this compound.
Comparative Landscape: Betulinic Acid and Other Triterpenoids
Betulinic acid, a pentacyclic triterpene, has been the subject of numerous in vivo studies, demonstrating a range of therapeutic effects. Understanding its performance provides a valuable benchmark for the potential evaluation of this compound.
Anti-Inflammatory Activity
In vivo studies have established the potent anti-inflammatory properties of betulinic acid.[1][2][3] In a mouse model of lethal endotoxemia, treatment with betulinic acid resulted in 100% survival by modulating the production of inflammatory cytokines.[1] Specifically, it reduced the production of tumor necrosis factor-alpha (TNF-α) and increased the levels of the anti-inflammatory cytokine interleukin-10 (IL-10).[1] Further studies have shown its effectiveness in reducing paw edema induced by carrageenan in rats.[2][3]
Neuroprotective Effects
The neuroprotective potential of betulinic acid has been investigated in models of vascular dementia and neuronal damage. In rats with bilateral common carotid artery occlusion, oral administration of betulinic acid demonstrated a dose-dependent restoration of behavioral and biochemical abnormalities.[4] Betulin, another related compound, has shown neuroprotective effects in C. elegans models of Parkinson's disease by reducing α-synuclein accumulation and protecting dopaminergic neurons.[5]
Anticancer Activity
Betulinic acid exhibits potent antitumor properties by directly triggering mitochondrial membrane permeabilization, a key event in apoptosis.[6][7] It has shown efficacy against various cancer cell types while demonstrating lower toxicity to non-malignant cells.[6][7] Furthermore, betulinic acid can sensitize cancer cells to conventional anticancer drugs, suggesting its potential use in combination therapies.[8] In vivo studies on betulin have also indicated its ability to inhibit lung metastasis in colorectal cancer models.[9]
Data Summary: In Vivo Performance of Related Compounds
| Compound | Therapeutic Area | Model | Key Findings | Reference |
| Betulinic Acid | Anti-inflammatory | Mouse model of endotoxemia | 100% survival, decreased TNF-α, increased IL-10 | [1] |
| Rat carrageenan-induced paw edema | Reduction in paw edema | [2][3] | ||
| Neuroprotection | Rat model of vascular dementia | Restoration of behavioral and biochemical functions | [4] | |
| Anticancer | - | Induces apoptosis via mitochondrial pathway, sensitizes tumor cells to chemotherapy | [6][7][8] | |
| Betulin | Neuroprotection | C. elegans model of Parkinson's disease | Reduced α-synuclein accumulation, protected dopaminergic neurons | [5] |
| Anticancer | Mouse model of colorectal cancer | Inhibited lung metastasis | [9] |
Experimental Protocols: A Blueprint for this compound Validation
The following are detailed methodologies for key in vivo experiments that could be adapted to validate the therapeutic potential of this compound, based on protocols used for related compounds.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
-
Animal Model: Male Wistar rats (180-220g).
-
Induction of Inflammation: Subplantar injection of 0.1 mL of 1% carrageenan in saline into the right hind paw.
-
Treatment: Administer this compound (various doses) or a reference drug (e.g., indomethacin) orally or intraperitoneally 1 hour before carrageenan injection. A vehicle control group should be included.
-
Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Murine Model of Endotoxic Shock (Anti-inflammatory)
-
Animal Model: BALB/c mice (8-12 weeks old).
-
Induction of Endotoxemia: Intraperitoneal injection of a lethal dose of lipopolysaccharide (LPS).
-
Treatment: Administer this compound (various doses) or vehicle control intraperitoneally at a specified time relative to the LPS challenge.
-
Outcome Measurement: Monitor survival rates over a defined period (e.g., 72 hours).
-
Cytokine Analysis: Collect blood samples at specific time points to measure serum levels of TNF-α, IL-6, and IL-10 using ELISA.
Bilateral Common Carotid Artery Occlusion (BCCAO) in Rats (Neuroprotection)
-
Animal Model: Male Wistar rats.
-
Surgical Procedure: Under anesthesia, permanently ligate both common carotid arteries.
-
Treatment: Begin administration of this compound (various doses, orally) at a specified time post-surgery and continue for a defined duration.
-
Behavioral Testing: Conduct behavioral tests such as the Morris water maze to assess learning and memory.
-
Biochemical and Histological Analysis: After the treatment period, sacrifice the animals and collect brain tissue to analyze markers of oxidative stress, inflammation, and neuronal damage.
Visualizing Potential Mechanisms and Workflows
To facilitate the design of future studies on this compound, the following diagrams illustrate a potential signaling pathway for anti-inflammatory action and a general experimental workflow for in vivo validation.
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Caption: General experimental workflow for in vivo validation.
Disclaimer: The information provided on related compounds is for comparative and informational purposes only and should not be extrapolated to predict the therapeutic potential of this compound. Rigorous in vivo studies are essential to validate the efficacy and safety of this compound.
References
- 1. Potent anti-inflammatory activity of betulinic acid treatment in a model of lethal endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Anti-Inflammatory Activities of Betulinic Acid: A Review [frontiersin.org]
- 3. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iomcworld.org [iomcworld.org]
- 5. Neuroprotective Effects of Betulin in Pharmacological and Transgenic Caenorhabditis elegans Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Betulinic acid: a natural product with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Betulin: a natural product with promising anticancer activity against colorectal cancer cells [termedia.pl]
Head-to-Head Study: Betulalbuside A Poised as a Novel PTP1B Inhibitor for Therapeutic Research
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ongoing search for novel therapeutic agents, Betulalbuside A, a naturally occurring monoterpene glucoside, has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This finding positions this compound as a compound of interest for researchers in metabolic diseases, oncology, and inflammatory disorders. This guide provides a comparative overview of this compound against known PTP1B inhibitors, details standard experimental protocols for assessing PTP1B inhibition, and illustrates the critical role of PTP1B in cellular signaling pathways.
Protein Tyrosine Phosphatase 1B is a key negative regulator in insulin and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity.[1][2][3] Its role in cancer and inflammatory responses is also well-documented, broadening the therapeutic potential of its inhibitors.[1][4][5]
While the specific inhibitory potency (IC50) of this compound against PTP1B is not yet publicly available, its identification as an inhibitor warrants a head-to-head comparison with established compounds targeting this enzyme. The following table summarizes the performance of several known PTP1B inhibitors, providing a benchmark for future quantitative analysis of this compound.
Comparative Analysis of PTP1B Inhibitors
| Compound | IC50 Value (µM) | Mechanism of Inhibition | Therapeutic Area of Interest |
| This compound | Not Reported | Not Reported | Anti-inflammatory |
| Ertiprotafib | ~1.2 | Active Site (pTyr Mimetic) | Diabetes (Discontinued) |
| Trodusquemine (MSI-1436) | ~1.0 | Allosteric | Diabetes, Obesity, Breast Cancer |
| JTT-551 | ~0.5 | Not Specified | Diabetes |
| Suramin | 5.5 (Ki) | Competitive | Cancer, Antiviral |
| Vanadate | - | Potent, non-specific | Research Tool |
| BMOV (bis(maltolato)oxovanadium(IV)) | 0.86 | Mixed Competitive/Non-competitive | Diabetes Research |
| Ursolic Acid | 3.2 | Allosteric | Diabetes, Cancer Research |
Experimental Protocols
To facilitate further research and comparative studies of this compound, a detailed experimental protocol for a standard in vitro PTP1B inhibition assay is provided below.
In Vitro PTP1B Inhibition Assay
This assay determines the inhibitory activity of a test compound against PTP1B by measuring the dephosphorylation of a synthetic substrate.
Materials:
-
Human recombinant PTP1B enzyme
-
PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl Phosphate (pNPP) as substrate
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Known PTP1B inhibitor as a positive control (e.g., Suramin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent.
-
In a 96-well plate, add the test compound at various concentrations to the assay wells. Include wells for a negative control (solvent only) and a positive control.
-
Add the PTP1B enzyme to each well and incubate for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the pNPP substrate to all wells.
-
Monitor the absorbance of the product, p-nitrophenol, at 405 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
PTP1B Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of PTP1B in cellular signaling and a typical workflow for screening potential inhibitors.
The identification of this compound as a PTP1B inhibitor opens a new avenue for research in the development of therapeutics for a range of diseases. Further studies to determine its potency and mechanism of action are crucial next steps in evaluating its full therapeutic potential.
References
- 1. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases [mdpi.com]
- 2. Inhibition of protein tyrosine phosphatase 1B and alkaline phosphatase by bis(maltolato)oxovanadium (IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QSAR studies of PTP1B inhibitors: recent advances and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pivotal role of protein tyrosine phosphatase 1B (PTP1B) in the macrophage response to pro-inflammatory and anti-inflammatory challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PTP1B inhibition ameliorates inflammatory injury and dysfunction in ox-LDL-induced HUVECs by activating the AMPK/SIRT1 signaling pathway via negative regulation of KLF2 - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of Betulin-Related Compounds in Preclinical Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data on Betulin and Betulinic Acid, two closely related pentacyclic triterpenoids that are structurally similar to Betulalbuside A. Due to a lack of extensive research data specifically on this compound, this guide leverages the wealth of information available for its parent compounds to offer insights into its potential biological activities. The data presented here is intended to serve as a reference for researchers interested in the therapeutic potential of this class of compounds.
I. Comparative Analysis of Biological Activities
The following tables summarize the quantitative data from various preclinical studies on Betulin and Betulinic Acid, focusing on their anticancer, anti-inflammatory, and neuroprotective effects.
Table 1: Anticancer Activity of Betulin and Betulinic Acid
| Compound | Cell Line | Assay | IC50/EC50 | Reference |
| Betulin | Col2 (Colon Cancer) | Cytotoxicity | > 45 µM | [1][2] |
| Betulin | SW707 (Colorectal Adenocarcinoma) | Cytotoxicity | 51.7 µM | [1][2] |
| Betulin | DLD-1 (Colorectal Adenocarcinoma) | Cytotoxicity | 6.6 µM | [1] |
| Betulin | HT29 (Colon Cancer) | Cytotoxicity | 4.3 µM to < 30 µM | [1][2] |
| Betulin | HCT116 (Colon Cancer) | Viability | Significant reduction at 11.3 µM and 22.6 µM | [1][2] |
| Betulinic Acid | H9 Lymphocyte (HIV-infected) | HIV Replication Inhibition | 1.4 µM | |
| Betulinic Acid | WI-38 (Fibroblast) | Cell Growth Inhibition | 1.3 µM | |
| Betulinic Acid | VA-13 (Malignant Tumor) | Cell Growth Inhibition | 11.6 µM | |
| Betulinic Acid | HepG2 (Liver Tumor) | Cell Growth Inhibition | 21 µM |
Table 2: Anti-Inflammatory Activity of Betulinic Acid
| Model | Treatment | Dosage | Effect | Reference |
| Endotoxic Shock (BALB/c mice) | Betulinic Acid | 67 mg/kg | 100% survival against lethal dose of LPS | [3] |
| LPS-stimulated Macrophages | Betulinic Acid | - | Reduced TNF-α and NO production, increased IL-10 | [3] |
| Carrageenan-induced Paw Edema (rats) | Betulinic Acid (oral) | 10-100 mg/kg | Reduction in paw edema | [4][5] |
Table 3: Neuroprotective Effects of Betulin and Betulinic Acid
| Compound | Model | Treatment | Effect | Reference |
| Betulin | C. elegans (Parkinson's Disease model) | 0.5 mM | 1.9-fold reduced bending movements upon contact with bacteria | [6] |
| Betulin | Differentiated SH-SY5Y cells (H2O2-induced oxidative stress) | 1, 5, 10 µM | Increased cell viability | [7] |
| Betulinic Acid | Rats (Vascular Dementia model) | 5, 10, 15 mg/kg/day (p.o.) | Restored behavioral and biochemical abnormalities | [8] |
II. Experimental Protocols
This section details the methodologies used in the key experiments cited in this guide.
Anticancer Activity Assays
-
Cell Viability and Cytotoxicity Assays (MTT/IC50):
-
Cancer cell lines (e.g., HCT116, HT29) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with varying concentrations of the test compound (e.g., Betulin, Betulinic Acid) for a specified period (e.g., 48-72 hours).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
-
Anti-Inflammatory Activity Assays
-
LPS-Induced Endotoxemia in Mice:
-
BALB/c mice are administered a lethal dose of lipopolysaccharide (LPS) intraperitoneally.
-
A separate group of mice is pre-treated with the test compound (e.g., Betulinic Acid) at a specific dose (e.g., 67 mg/kg).
-
Survival rates are monitored over a set period.
-
Serum levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) are measured using ELISA.
-
-
In Vitro Macrophage Stimulation:
-
Peritoneal macrophages are harvested from mice.
-
The cells are stimulated with LPS in the presence or absence of the test compound.
-
The production of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent.
-
The concentrations of pro-inflammatory cytokines (e.g., TNF-α) and anti-inflammatory cytokines (e.g., IL-10) are quantified by ELISA.
-
Neuroprotective Activity Assays
-
C. elegans Model of Parkinson's Disease:
-
Transgenic C. elegans expressing α-synuclein are treated with a neurotoxin (e.g., 6-hydroxydopamine) to induce dopaminergic neuron degeneration.
-
Worms are then treated with the test compound (e.g., Betulin).
-
Dopaminergic neuron degeneration is assessed by counting the number of surviving neurons (often visualized with a fluorescent marker).
-
Behavioral assays, such as food-sensing behavior, are conducted to evaluate functional outcomes.
-
-
In Vitro Oxidative Stress Model:
-
Differentiated neuronal cells (e.g., SH-SY5Y) are pre-incubated with the test compound for a specific duration.
-
Oxidative stress is induced by adding hydrogen peroxide (H2O2) to the cell culture.
-
Cell viability is measured using assays like MTT.
-
The levels of reactive oxygen species (ROS) are quantified using fluorescent probes.
-
Apoptosis is assessed by methods such as Annexin V/propidium iodide staining and flow cytometry.
-
III. Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of betulin-related compounds.
References
- 1. termedia.pl [termedia.pl]
- 2. Betulin: a natural product with promising anticancer activity against colorectal cancer cells [termedia.pl]
- 3. Potent anti-inflammatory activity of betulinic acid treatment in a model of lethal endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Anti-Inflammatory Activities of Betulinic Acid: A Review [frontiersin.org]
- 5. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Betulin in Pharmacological and Transgenic Caenorhabditis elegans Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Potential of Betulin and Its Drug Formulation with Cyclodextrin—In Vitro Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iomcworld.org [iomcworld.org]
Confirming the Binding Target of Betulalbuside A: A Comparative Guide to Experimental Validation
For Researchers, Scientists, and Drug Development Professionals.
While Betulalbuside A and its structural analogs, such as Betulinic Acid, have demonstrated significant therapeutic potential through their anti-inflammatory and pro-apoptotic activities, the definitive direct binding target of this compound remains an area of active investigation. This guide provides a comparative overview of the current understanding of its biological effects, outlines robust experimental methodologies for direct target identification and validation, and presents putative signaling pathways modulated by this class of compounds.
Comparative Analysis of Biological Activities
This compound belongs to the family of triterpenoids, which are known to modulate multiple signaling pathways. The primary observed effects are the induction of apoptosis in cancer cells and the suppression of inflammatory responses. The table below summarizes key quantitative and qualitative findings for Betulinic Acid (BA), a closely related and more extensively studied analog.
| Biological Process | Key Experimental Observation | Affected Molecules/Markers | Model System | Reference |
| Apoptosis | Induces autophagy-dependent apoptosis. | ↑ Cleaved Caspase-3, ↑ Cleaved PARP, ↓ Bcl-2, ↑ Bax | Human Bladder Cancer Cells (EJ, T24) | [1] |
| Autophagy | Activates autophagy via the AMPK/mTOR/ULK1 pathway. | ↑ LC3B-II, ↑ p-AMPK, ↓ p-mTOR, ↓ p-ULK1 | Human Bladder Cancer Cells (EJ, T24) | [1] |
| Inflammation | Reduces secretion of pro-inflammatory cytokines. | ↓ IL-6, ↓ TNF-α, ↓ IL-1β | Macrophages, In Vivo Models | [2][3][4] |
| Inflammation | Inhibits key inflammatory signaling pathways. | Inhibition of NF-κB and MAPK pathways. | Various Cell Lines | [4] |
| Inflammation | Modulates cyclooxygenase-2 (COX-2) activity. | Reduced COX-2 activity. | Macrophages | [2] |
| Receptor Binding | Betulin (a precursor) binds to the Glucocorticoid Receptor (GR). | IC50 of 79.18 ± 0.30 mM for GR binding. | HeLa Cells | [5] |
Experimental Workflow for Target Identification and Validation
The definitive identification of a small molecule's binding target requires a multi-step, systematic approach. The following workflow outlines the key phases, from initial discovery to final validation.
Caption: A generalized workflow for the identification and validation of a small molecule's direct binding target.
Comparative Guide to Target Identification Methodologies
Several powerful techniques exist to identify the direct binding partners of a small molecule. The choice of method depends on factors such as the need for chemical modification of the compound and the nature of the interaction.
| Methodology | Principle | Compound Modification Required? | Advantages | Limitations | Reference |
| Affinity Chromatography | The small molecule is immobilized on a solid support to "pull down" interacting proteins from a lysate. | Yes (Requires a linker for immobilization) | Robust and widely used; good for stable interactions. | Modification can alter binding; non-specific binding can be high. | [6][7] |
| DARTS (Drug Affinity Responsive Target Stability) | Binding of a small molecule to its target protein confers stability and protects it from protease digestion. | No | Identifies targets in their native conformation without modification. | May not work for all proteins or binding modes; requires optimization. | [6][8] |
| CETSA (Cellular Thermal Shift Assay) | Target engagement by a ligand alters the protein's thermal stability, which is measured by heating cells/lysate. | No | Can be used in live cells to confirm target engagement. | Requires specific antibodies for Western blot or advanced proteomics. | [9] |
| Photoaffinity Labeling | A photo-reactive group on the compound is activated by UV light to form a covalent bond with the target protein. | Yes (Requires synthesis of a photo-probe) | Provides direct evidence of binding through covalent linkage. | Probe synthesis can be complex; UV activation can damage proteins. | [10] |
Detailed Experimental Protocols
Drug Affinity Responsive Target Stability (DARTS) Protocol
This protocol provides a generalized workflow for using DARTS to identify unknown protein targets.
-
Lysate Preparation:
-
Culture cells of interest (e.g., a cancer cell line sensitive to this compound) to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in M-PER buffer (or similar) supplemented with protease inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant (proteome).
-
Determine protein concentration using a BCA assay.
-
-
Drug Treatment:
-
Aliquot the lysate into two tubes.
-
To one tube, add this compound to the desired final concentration (e.g., 10x IC50).
-
To the control tube, add an equivalent volume of the vehicle (e.g., DMSO).
-
Incubate at room temperature for 1 hour to allow for binding.
-
-
Protease Digestion:
-
Add a protease (e.g., pronase or thermolysin) to both tubes. The optimal protease and concentration must be determined empirically (a typical starting point is a 1:100 protease-to-protein ratio).
-
Incubate at room temperature for 30 minutes.
-
Stop the digestion by adding a protease inhibitor cocktail and placing samples on ice.
-
-
Analysis by SDS-PAGE and Mass Spectrometry:
-
Run the digested samples on an SDS-PAGE gel.
-
Visualize protein bands using Coomassie or silver staining.
-
Look for protein bands that are present or more intense in the drug-treated lane compared to the vehicle control lane. These are your potential targets.
-
Excise these specific bands from the gel.
-
Submit the excised bands for in-gel trypsin digestion followed by LC-MS/MS analysis for protein identification.
-
Affinity Chromatography-Mass Spectrometry Protocol
-
Probe Synthesis and Immobilization:
-
Synthesize a derivative of this compound containing a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an amine or carboxyl group).
-
Covalently couple this derivative to activated agarose beads (e.g., NHS-activated or CNBr-activated Sepharose).
-
Prepare control beads by blocking the reactive groups without adding the compound.
-
-
Protein Binding:
-
Prepare a native cell lysate as described in the DARTS protocol.
-
Incubate the lysate with the this compound-conjugated beads and the control beads separately. Allow binding to occur for 2-4 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins. This can be done using a high concentration of free this compound (competitive elution), a high salt buffer, or by changing the pH.
-
-
Analysis:
-
Concentrate the eluted proteins.
-
Separate the proteins by SDS-PAGE and visualize with silver staining.
-
Excise bands that are unique to the drug-conjugated bead eluate.
-
Identify the proteins using LC-MS/MS.
-
Putative Signaling Pathways Modulated by this compound Analogs
Based on extensive research on Betulinic Acid, the following pathways are hypothesized to be modulated by this compound. Direct binding targets within these pathways are yet to be confirmed.
Putative Anti-Inflammatory Mechanism via NF-κB Inhibition
Studies show that Betulinic Acid can inhibit the NF-κB pathway, a central regulator of inflammation.[4] This likely occurs by preventing the degradation of IκBα, which retains the NF-κB dimer in the cytoplasm.
Caption: Putative inhibition of the NF-κB inflammatory pathway by this compound analogs.
Putative Pro-Apoptotic Mechanism via the Intrinsic Pathway
Betulinic Acid has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway by modulating members of the Bcl-2 family.[1] This leads to the activation of executioner caspases and programmed cell death.
Caption: Modulation of the intrinsic apoptosis pathway by this compound analogs.
References
- 1. Betulinic acid induces autophagy-dependent apoptosis via Bmi-1/ROS/AMPK-mTOR-ULK1 axis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory action of betulin and its potential as a dissociated glucocorticoid receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of protein binding partners of small molecules using label-free methods | Semantic Scholar [semanticscholar.org]
- 10. pure.psu.edu [pure.psu.edu]
Safety Operating Guide
Safe Disposal of Betulalbuside A: A Procedural Guide for Laboratory Professionals
The proper disposal of Betulalbuside A is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely and effectively. The primary recommendation is to treat all this compound waste as hazardous chemical waste and dispose of it through an approved waste disposal plant.
Immediate Safety and Handling Precautions
Prior to handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
-
Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves.
-
Skin and Body Protection: A laboratory coat is mandatory.
**Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled container for this compound waste. This includes pure this compound, solutions containing it, and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated gloves).
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible wastes can react and create a more hazardous situation.
-
-
Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container with a secure screw-top lid. Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
-
-
Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel, at or near the point of generation.
-
Ensure the waste container is kept closed at all times except when adding waste.
-
-
Arranging for Disposal:
-
Once the waste container is full (leaving at least 10% headspace) or the waste is no longer being generated, arrange for a pickup from your institution's EHS department or a certified hazardous waste disposal service.
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a direct call.
-
-
Empty Container Disposal:
-
Empty containers that held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed.
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous chemical waste.
-
Quantitative Data for Laboratory Waste
While specific quantitative disposal limits for this compound are not defined, general guidelines for laboratory chemical waste provide a framework for safe management.
| Parameter | Guideline | Description |
| Satellite Accumulation Area (SAA) Volume Limit | Do not exceed 55 gallons | This is the maximum volume of hazardous waste that can be accumulated in a single SAA.[1] |
| Acutely Hazardous Waste (P-Listed) Limit | Do not exceed 1 quart (liquid) or 1 kg (solid) | For chemicals on the EPA's "P-list," accumulation limits are much lower.[1] |
| pH Range for Aqueous Waste | Must be between 5.0 and 12.5 for drain disposal | This applies only to non-hazardous aqueous waste that is permitted for drain disposal. This compound waste should not be drain disposed.[2] |
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for this compound waste disposal.
References
Safeguarding Your Research: A Guide to Handling Betulalbuside A
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.
This document provides crucial safety and logistical information for the handling and disposal of Betulalbuside A. Given the absence of a specific Safety Data Sheet (SDS), this guidance is based on the general safety protocols for terpene glycosides and standard laboratory safety practices.
Essential Safety Precautions
When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. | Protects against accidental splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron should be worn. | Prevents skin contact with the compound. |
| Respiratory Protection | Use in a well-ventilated area. If aerosols may be generated or ventilation is inadequate, a NIOSH-approved respirator is recommended. | Minimizes inhalation of any airborne particles or aerosols. |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment.
Experimental Workflow for Handling this compound
Caption: A stepwise workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, and empty containers, should be segregated as chemical waste.
-
Containerization: Use clearly labeled, sealed, and puncture-resistant containers for solid waste. Liquid waste should be collected in compatible, sealed containers.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[1]
Chemical and Physical Properties
The following table summarizes the known properties of this compound.[2][3][4]
| Property | Value |
| Molecular Formula | C16H28O7[3] |
| Molecular Weight | 332.39 g/mol [3] |
| CAS Number | 64776-96-1[4] |
| Appearance | Not specified, likely a solid |
| Purity | >98% (as commonly supplied for research)[4] |
| Solubility | Information not readily available |
Emergency Procedures
In the event of an exposure or spill, follow these immediate steps:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Spill: Evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand).[7] Collect the material in a sealed container for proper disposal. Ventilate the area and wash the spill site after material pickup is complete.
By adhering to these guidelines, researchers can safely handle this compound and minimize the risk of exposure. Always prioritize safety and consult with your institution's safety office for any specific questions or concerns.
References
- 1. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Compound: BETULALBUSIDES A (CHEMBL1779145) - ChEMBL [ebi.ac.uk]
- 4. biorbyt.com [biorbyt.com]
- 5. fishersci.com [fishersci.com]
- 6. Material Safety Data Sheet | Medical Terpenes [medicalterpenes.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
